Product packaging for AMG9678(Cat. No.:)

AMG9678

Cat. No.: B8489454
M. Wt: 416.4 g/mol
InChI Key: OGMWZDQYXGKSBP-YVEFUNNKSA-N
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Description

AMG9678 is a useful research compound. Its molecular formula is C20H18F6N2O and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F6N2O B8489454 AMG9678

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18F6N2O

Molecular Weight

416.4 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C20H18F6N2O/c1-12(19(21,22)23)27-18(29)28-11-10-13-4-2-3-5-16(13)17(28)14-6-8-15(9-7-14)20(24,25)26/h2-9,12,17H,10-11H2,1H3,(H,27,29)/t12-,17+/m0/s1

InChI Key

OGMWZDQYXGKSBP-YVEFUNNKSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of AMG9678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide delineates the core mechanism of action of this compound, consolidating available preclinical data into a comprehensive resource. The document provides an overview of the TRPM8 signaling pathway, quantitative data on this compound's in vitro activity, and detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function and evaluation.

Introduction to TRPM8 and its Role as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the mammalian nervous system. Activated by cool temperatures (<28°C) and cooling agents such as menthol and icilin, TRPM8 is predominantly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia. Its role in thermosensation and pain pathways has made it a significant target for the development of novel analgesics. Antagonism of TRPM8 is being investigated as a therapeutic strategy for various conditions, including neuropathic pain, migraine, and overactive bladder.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective blockade of the TRPM8 ion channel. By binding to the channel, this compound prevents its activation by endogenous and exogenous stimuli, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons. This action attenuates the signaling cascade responsible for the sensation of cold and certain types of pain.

Quantitative Data for this compound

The following table summarizes the available in vitro potency data for this compound against rat TRPM8 channels.

Assay TypeAgonistSpeciesIC50 (nM)Reference
Calcium Influx AssayMentholRat31.2[Gavva et al., 2012]
Calcium Influx AssayColdRat49.6[Gavva et al., 2012]

Signaling Pathways

The antagonism of TRPM8 by this compound interrupts the canonical signaling pathway activated by cold or chemical agonists. The following diagrams illustrate the general TRPM8 signaling cascade and the proposed point of intervention by this compound.

TRPM8_Signaling_Pathway cluster_0 Stimuli cluster_1 TRPM8 Channel cluster_2 Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation Influx (Ca²⁺, Na⁺) Depolarization Depolarization Cation Influx (Ca²⁺, Na⁺)->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to CNS Signal to CNS Action Potential->Signal to CNS

Figure 1: General TRPM8 Signaling Pathway.

AMG9678_Mechanism_of_Action cluster_0 Stimuli cluster_1 TRPM8 Channel cluster_2 Antagonist cluster_3 Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Blocked Cation Influx Blocked Cation Influx TRPM8->Blocked Cation Influx This compound This compound This compound->TRPM8 Inhibition

Figure 2: this compound Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices for TRPM8 antagonists.

In Vitro Calcium Flux Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TRPM8 activation.

Objective: To determine the IC50 of this compound against agonist-induced calcium influx in cells expressing recombinant TRPM8.

Materials:

  • HEK293 cells stably expressing rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPM8 agonist (Menthol or Icilin)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating: Seed HEK293-rTRPM8 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in the FLIPR instrument.

    • Add the TRPM8 agonist (e.g., menthol at a final concentration of 10 µM) to all wells simultaneously using the instrument's integrated pipettor.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow Seed HEK293-rTRPM8 cells Seed HEK293-rTRPM8 cells Load cells with Fluo-4 AM Load cells with Fluo-4 AM Seed HEK293-rTRPM8 cells->Load cells with Fluo-4 AM Incubate with this compound Incubate with this compound Load cells with Fluo-4 AM->Incubate with this compound Add TRPM8 agonist Add TRPM8 agonist Incubate with this compound->Add TRPM8 agonist Measure fluorescence Measure fluorescence Add TRPM8 agonist->Measure fluorescence Calculate IC50 Calculate IC50 Measure fluorescence->Calculate IC50

Figure 3: In Vitro Calcium Flux Assay Workflow.
In Vivo Hypothermia Assay in Rats

This protocol describes an in vivo study to assess the effect of this compound on core body temperature.

Objective: To evaluate the potential of this compound to induce hypothermia in a rodent model.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Radiotelemetry implants for core body temperature monitoring

  • Oral gavage needles

Procedure:

  • Animal Acclimation and Surgery: Acclimate rats to the housing conditions. Surgically implant radiotelemetry probes for continuous monitoring of core body temperature and allow for a post-operative recovery period.

  • Baseline Temperature Recording: Record baseline core body temperature for at least 24 hours before dosing.

  • Dosing: Administer this compound or vehicle via oral gavage. The Gavva et al. (2012) study used doses of 10, 30, and 100 mg/kg.

  • Temperature Monitoring: Continuously monitor core body temperature for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the change in body temperature from the pre-dose baseline for each animal.

    • Compare the temperature changes between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Hypothermia_Assay_Workflow Implant telemetry probes in rats Implant telemetry probes in rats Record baseline temperature Record baseline temperature Implant telemetry probes in rats->Record baseline temperature Administer this compound or vehicle Administer this compound or vehicle Record baseline temperature->Administer this compound or vehicle Monitor core body temperature Monitor core body temperature Administer this compound or vehicle->Monitor core body temperature Analyze temperature changes Analyze temperature changes Monitor core body temperature->Analyze temperature changes

Figure 4: In Vivo Hypothermia Assay Workflow.

Concluding Remarks

This compound is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. Its mechanism of action, centered on the inhibition of cation influx in sensory neurons, has been demonstrated in vitro. In vivo studies have confirmed its target engagement, leading to a measurable physiological response of transient hypothermia. The data and protocols presented in this guide provide a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into the detailed pharmacokinetics, structure-activity relationships, and efficacy in various disease models will be crucial for the continued development of this compound and other TRPM8 antagonists as potential therapeutics.

An In-depth Technical Guide to AMG9678: A Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG9678 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a key mediator of cold sensation, the TRPM8 channel represents a significant therapeutic target for conditions involving cold hypersensitivity and pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

Introduction to TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (below 28°C) and cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization and the generation of action potentials. This signaling is transmitted to the central nervous system, resulting in the perception of cold. Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder, making it a compelling target for therapeutic intervention.

This compound: A Potent and Selective TRPM8 Antagonist

This compound has been identified as a potent and selective antagonist of the TRPM8 channel. Its chemical formula is C20H18F6N2O, and its CAS number is 1159997-27-9. Preclinical studies have demonstrated its ability to inhibit TRPM8 activation, suggesting its potential for treating TRPM8-mediated disorders.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes required for ion influx in response to cold stimuli or chemical agonists. This blockade of cation entry prevents the depolarization of sensory neurons, thereby inhibiting the signaling cascade responsible for the sensation of cold.

Below is a diagram illustrating the TRPM8 signaling pathway and the inhibitory action of this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Stimulus Cold Stimulus TRPM8 TRPM8 Channel Cold Stimulus->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Triggers Cold_Sensation Cold_Sensation Action_Potential->Cold_Sensation Leads to This compound This compound This compound->TRPM8 Inhibits

Figure 1: TRPM8 Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

Preclinical evaluation of this compound has provided key quantitative data on its potency and in vivo activity. The following table summarizes the available data from a study by Gavva et al. (2012).[1]

ParameterSpeciesAssay/ModelValueReference
IC50 RatMenthol-activated TRPM831.2 nM[2]
IC50 RatCold-activated TRPM8More potent than against menthol activation[1]
Selectivity -TRPA1, TRPV1, TRPV3, TRPV4Selective for TRPM8[1]
In Vivo Effect RatBody TemperatureDose-dependent decrease[1]
10 mg/kg p.o.Significant decrease
30 mg/kg p.o.Significant decrease (max of 0.62°C)
100 mg/kg p.o.Significant decrease
Pharmacokinetics RatPlasma Half-life (T1/2)7.6 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the general experimental protocols used in the preclinical assessment of this compound, based on the work by Gavva et al. (2012).

In Vitro Potency and Selectivity Assays

Objective: To determine the inhibitory concentration (IC50) of this compound on rat TRPM8 channels and to assess its selectivity against other TRP channels.

General Protocol:

  • Cell Culture and Transfection: A stable cell line (e.g., HEK293) expressing recombinant rat TRPM8 is used. For selectivity assays, cell lines expressing other TRP channels (TRPA1, TRPV1, TRPV3, TRPV4) are utilized.

  • Calcium Influx Assay:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • This compound at various concentrations is pre-incubated with the cells.

    • The respective channel agonist is added to stimulate the channel (e.g., menthol for TRPM8, capsaicin for TRPV1).

    • Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Body Temperature Regulation Studies

Objective: To evaluate the effect of orally administered this compound on the core body temperature of rats.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Telemetry Implantation: Animals are surgically implanted with radiotelemetry probes to continuously monitor core body temperature.

  • Dosing: this compound is formulated in an appropriate vehicle and administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is included.

  • Data Collection: Body temperature is recorded continuously before and after drug administration for a specified period (e.g., 24 hours).

  • Data Analysis: The change in body temperature from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups to the vehicle control.

The workflow for the in vivo body temperature study is depicted in the diagram below.

InVivo_Workflow start Start animal_prep Animal Preparation (Male Sprague-Dawley Rats) start->animal_prep telemetry Radiotelemetry Probe Implantation animal_prep->telemetry acclimatization Acclimatization Period telemetry->acclimatization baseline Baseline Body Temperature Recording acclimatization->baseline dosing Oral Administration baseline->dosing vehicle Vehicle Control dosing->vehicle amg9678_10 This compound (10 mg/kg) dosing->amg9678_10 amg9678_30 This compound (30 mg/kg) dosing->amg9678_30 amg9678_100 This compound (100 mg/kg) dosing->amg9678_100 monitoring Continuous Body Temperature Monitoring vehicle->monitoring amg9678_10->monitoring amg9678_30->monitoring amg9678_100->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for In Vivo Body Temperature Study.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. The compound has been characterized in preclinical studies, but its safety and efficacy in humans have not yet been reported.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the TRPM8 channel. Its high potency and selectivity make it a strong candidate for further investigation as a potential therapeutic agent for a range of conditions characterized by cold hypersensitivity and pain. Future research should focus on comprehensive preclinical safety and toxicology studies to support a potential transition to clinical development. Furthermore, exploring the efficacy of this compound in various animal models of neuropathic pain and other TRPM8-related disorders will be crucial in defining its therapeutic potential.

References

AMG9678: A Technical Guide to a Potent and Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold and in various physiological and pathophysiological processes, including pain and inflammation.[1][2] As a key mediator of cold thermosensation, TRPM8 has emerged as a promising therapeutic target for the management of conditions characterized by cold hypersensitivity, such as neuropathic pain and migraine.[3] This technical guide provides an in-depth overview of AMG9678, a potent and selective antagonist of the TRPM8 channel, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used in its preclinical evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties.

Parameter Value Species Assay/Method
IC50 31.2 nMRatInhibition of menthol-induced intracellular calcium increase in CHO cells expressing rat TRPM8[4][5]

Table 1: In Vitro Potency of this compound

Parameter Dose (p.o.) Value Species
Plasma Half-life (T½) Not Specified7.6 hoursRat
Maximum Body Temperature Decrease (°C) 10 mg/kg0.72Rat
30 mg/kg0.70Rat
100 mg/kg0.83Rat

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly antagonizing the TRPM8 channel. TRPM8 is a homotetrameric ion channel located on the plasma membrane of sensory neurons. Its activation by cold temperatures or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of cold.

The signaling cascade initiated by TRPM8 activation is complex and involves multiple downstream effectors. Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical component for channel activation. Gq-protein coupled receptor (GPCR) stimulation can modulate TRPM8 activity through the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of Protein Kinase C (PKC), which can desensitize the channel. The signaling pathway ultimately leads to changes in gene expression through the activation of transcription factors like c-Jun.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows GPCR Gq-Coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes to DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2->TRPM8 Required for Activation Ca_ion->PLC Activates cJun c-Jun Ca_ion->cJun Leads to Activation of PKC PKC DAG->PKC Activates PKC->TRPM8 Desensitizes Gene_Expression Gene Expression Changes cJun->Gene_Expression Regulates Cold Cold / Menthol Cold->TRPM8 Activates This compound This compound This compound->TRPM8 Antagonizes Ligand Ligand Ligand->GPCR Activates

TRPM8 Signaling Pathway and Modulation by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of TRPM8 antagonists like this compound.

In Vitro Calcium Imaging Assay

This assay is fundamental for determining the potency of TRPM8 antagonists.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture CHO or HEK293 cells stably expressing rat TRPM8 Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Wash Wash cells to remove extracellular dye Dye_Loading->Wash Compound_Addition Add this compound at varying concentrations Wash->Compound_Addition Agonist_Stimulation Stimulate with a TRPM8 agonist (e.g., Menthol) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure intracellular calcium concentration via fluorescence Agonist_Stimulation->Fluorescence_Measurement Dose_Response Generate dose-response curves Fluorescence_Measurement->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc Oxaliplatin_Model_Workflow cluster_induction Induction of Neuropathy cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Oxaliplatin_Admin Administer a single dose of oxaliplatin (e.g., 2 mg/kg, i.v.) to rats Development Allow for the development of cold allodynia over several days Oxaliplatin_Admin->Development Baseline Establish baseline cold sensitivity Development->Baseline Drug_Admin Administer this compound orally (p.o.) Baseline->Drug_Admin Cold_Test Assess cold allodynia using a cold plate or tail immersion test Drug_Admin->Cold_Test Response_Quant Quantify pain-related behaviors (e.g., paw withdrawal latency) Cold_Test->Response_Quant Efficacy_Det Determine the dose-dependent efficacy of this compound Response_Quant->Efficacy_Det

References

Preclinical Data on AMG 9678: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for preclinical data on the compound designated AMG 9678 have not yielded any publicly available information. Technical guides, whitepapers, and experimental data for this specific compound do not appear in the public domain at this time.

It is possible that "AMG 9678" may be an internal designation not yet disclosed, a typographical error, or a compound that has not progressed to a stage where preclinical data is published.

While no information was found for AMG 9678, extensive preclinical data is available for other Amgen compounds, including:

  • AMG 337: A potent and selective MET kinase inhibitor.

  • AMG 397: An orally bioavailable MCL1 inhibitor.

  • AMG 570: A compound for which initial safety, tolerability, pharmacokinetics, and pharmacodynamics have been studied.

  • AMG 650: A first-in-class inhibitor of the kinesin motor protein KIF18A.

  • AMG 900: A potent and highly selective Aurora kinase inhibitor.

  • AMG 458: A selective small molecule inhibitor of the c-Met receptor tyrosine kinase.

Should information on any of these alternative compounds be of interest, a detailed technical summary can be provided.

An In-Depth Technical Guide on the Role of TRPM8 Antagonism in Neuropathic Pain: Focus on Amgen's Preclinical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] The transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents, has emerged as a potential target for analgesic drug development.[3][4] TRPM8 is expressed in a subset of sensory neurons and is implicated in the sensation of cold. Its role in pathological pain states, particularly the cold hypersensitivity often associated with neuropathic pain, has been a subject of intense investigation.[3] This document provides a technical overview of the role of TRPM8 antagonism in neuropathic pain, with a specific focus on preclinical compounds developed by Amgen.

The Role of TRPM8 in Neuropathic Pain

TRPM8-expressing afferents are primarily Aδ and C fibers, which are involved in transmitting sensory information to the central nervous system. In neuropathic pain conditions, such as those induced by chemotherapy or chronic nerve injury, there is evidence of altered TRPM8 expression and function. This can lead to cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus), which are common and distressing symptoms for patients. The therapeutic hypothesis is that by blocking the activation of TRPM8 channels with an antagonist, the aberrant signaling from sensory neurons can be normalized, leading to a reduction in cold-related neuropathic pain.

Featured Compound: AMG9678 - A Potent and Selective TRPM8 Antagonist

Amgen has developed potent and selective antagonists of the TRPM8 channel. One such compound is this compound, which has been characterized as a potent, selective, and orally active TRPM8 antagonist.

Table 1: In Vitro Potency of this compound
CompoundTargetAssayIC50Reference
This compoundTRPM8Not Specified31.2 nM

While specific data on the efficacy of this compound in neuropathic pain models is not publicly available, its high potency for the TRPM8 channel makes it a relevant tool for studying the role of this channel in pain. To understand the potential therapeutic utility of such a compound, we can examine the preclinical data from a structurally related Amgen compound, AMG2850.

Preclinical Evaluation of an Amgen TRPM8 Antagonist in Neuropathic Pain Models: The Case of AMG2850

AMG2850 is another potent and selective TRPM8 antagonist developed by Amgen. A comprehensive preclinical study was conducted to evaluate its efficacy in rat models of inflammatory and neuropathic pain.

Table 2: In Vitro Profile of AMG2850
ParameterValue
Target rat TRPM8
Potency (IC90 vs. icilin) 204 ± 28 nM
Selectivity >100-fold over TRPV1 and TRPA1
Oral Bioavailability (rat) >40%

Data sourced from Lehto et al., 2015.

Experimental Protocols

1. Neuropathic Pain Model (Spared Nerve Injury - SNI)

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) were exposed. The tibial and common peroneal nerves were tightly ligated with 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve was left intact.

  • Behavioral Assessment (Tactile Allodynia): Mechanical sensitivity was assessed using von Frey filaments. Rats were placed in a chamber with a wire mesh floor. Filaments of increasing stiffness were applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve) to determine the paw withdrawal threshold.

  • Drug Administration: AMG2850 was administered orally (p.o.) at doses up to 100 mg/kg.

2. In Vivo Target Engagement (Icilin-Induced Wet-Dog Shakes)

  • Rationale: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" (WDS) behavior in rats. Inhibition of this behavior serves as a measure of in vivo TRPM8 target engagement.

  • Procedure: Rats were administered AMG2850 or vehicle orally. After a set pre-treatment time, they were injected with icilin. The number of WDS was then counted for a defined period.

Diagram 1: Experimental Workflow for Neuropathic Pain Model

G cluster_0 Spared Nerve Injury (SNI) Model cluster_1 Behavioral Testing A Male Sprague-Dawley Rats B Sciatic Nerve Exposure A->B C Ligation & Transection of Tibial & Common Peroneal Nerves B->C D Sural Nerve Left Intact C->D E Post-Operative Recovery D->E F Acclimation to Test Environment E->F Allow for Neuropathy Development G Measurement of Baseline Paw Withdrawal Threshold (von Frey Filaments) F->G H Oral Administration of AMG2850 or Vehicle G->H I Post-Treatment Paw Withdrawal Threshold Measurement H->I

Caption: Workflow for the Spared Nerve Injury (SNI) model and subsequent behavioral testing.

Results of Preclinical Studies with AMG2850

Despite demonstrating significant in vivo target engagement (effective blockade of icilin-induced wet-dog shakes at 10 mg/kg, p.o.), AMG2850 did not show a significant therapeutic effect in the SNI model of neuropathic pain.

Table 3: Efficacy of AMG2850 in the Rat SNI Model of Neuropathic Pain
TreatmentDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-(Data not specified in abstract)-
AMG2850up to 100No significant increaseNot significant

Data interpreted from Lehto et al., 2015.

The study concluded that for the specific endpoints of mechanical and tactile allodynia in the models tested, TRPM8 antagonism with AMG2850 was not effective. The authors suggested that either TRPM8 does not play a significant role in these specific pain modalities, or that a higher degree of target coverage than what was achieved is necessary to observe an effect.

Signaling Pathways

The presumed mechanism of action for a TRPM8 antagonist in neuropathic pain is the blockade of cold-evoked depolarization of sensory neurons.

Diagram 2: Hypothesized Signaling Pathway of TRPM8 in Neuropathic Pain

G cluster_0 Sensory Neuron Terminal Cold Cold Stimulus TRPM8 TRPM8 Channel Cold->TRPM8 Activates Ca_Influx Ca2+/Na+ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound / AMG2850 (TRPM8 Antagonist) This compound->TRPM8 Blocks

Caption: Hypothesized mechanism of TRPM8 activation and its blockade by an antagonist.

Discussion and Future Directions

The data from Amgen's preclinical TRPM8 antagonist program highlights the complexities of translating a target's role in sensory physiology to therapeutic efficacy in pathological pain states. While this compound is a potent TRPM8 antagonist, the lack of efficacy of the related compound AMG2850 in models of mechanical allodynia suggests that TRPM8's role in neuropathic pain may be more nuanced than initially hypothesized. It is possible that TRPM8 antagonism is more relevant for the cold allodynia aspect of neuropathic pain, which was not the primary endpoint in the reported AMG2850 study.

Further research is required to fully elucidate the therapeutic potential of TRPM8 antagonists in neuropathic pain. This could include:

  • Evaluation of compounds like this compound in a broader range of neuropathic pain models, including those with a pronounced cold allodynia phenotype.

  • Investigation of the central versus peripheral roles of TRPM8 in pain processing.

  • Exploration of combination therapies where TRPM8 antagonists could be used to treat specific symptoms of neuropathic pain.

References

AMG9678: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel recognized as a primary sensor for cold temperatures and cooling agents like menthol. Its involvement in pain signaling pathways has positioned it as a significant therapeutic target for various conditions, including neuropathic pain and migraine. This document provides a comprehensive overview of the target selectivity profile of this compound, detailing its potency against TRPM8 and its selectivity against other related TRP channels. It also outlines the key experimental methodologies used to characterize this profile.

Core Target Potency and Selectivity

This compound demonstrates high potency in inhibiting the TRPM8 channel. The primary measure of this potency is its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of this compound against Rat TRPM8

AgonistIC50 (nM)
Menthol31.2

Data sourced from Gavva et al., 2012.

The selectivity of a compound is as crucial as its potency. This compound has been shown to be selective for TRPM8 over other members of the TRP channel family, including TRPA1, TRPV1, TRPV3, and TRPV4. While the specific IC50 values for these off-targets are not publicly available, studies have confirmed its selectivity, which is a critical attribute for minimizing off-target effects and potential side effects in a clinical setting.

Signaling Pathway and Mechanism of Action

The TRPM8 ion channel is a key player in thermosensation. Its activation by cold temperatures or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is then transmitted to the central nervous system and perceived as a cold sensation.

This compound acts as an antagonist, binding to the TRPM8 channel and preventing its activation. This blockade inhibits the downstream signaling cascade, thereby mitigating the physiological responses associated with TRPM8 activation.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Allows Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation

TRPM8 signaling and this compound inhibition.

Experimental Protocols

The characterization of this compound's potency and selectivity relies on established in vitro assays. The two primary methods are the intracellular calcium influx assay and the whole-cell patch clamp technique.

Intracellular Calcium Influx Assay

This high-throughput screening method is used to measure the ability of a compound to inhibit the influx of calcium through an ion channel in response to an agonist.

Experimental Workflow:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target ion channel (e.g., rat TRPM8) are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: Serial dilutions of the antagonist (this compound) are added to the wells and incubated for a specific period.

  • Agonist Stimulation: An agonist (e.g., menthol or a cold stimulus) is added to activate the TRPM8 channels.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Influx_Assay Start Start Cell_Culture Culture TRPM8- expressing cells Start->Cell_Culture Plating Plate cells in microplate Cell_Culture->Plating Dye_Loading Load with Ca²⁺ sensitive dye Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with agonist (e.g., Menthol) Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence Agonist_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for an intracellular calcium influx assay.
Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing a direct measure of the ionic currents flowing across the cell membrane.

Experimental Protocol:

  • Cell Preparation: Cells expressing the target ion channel are grown on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular solution that mimics the ionic composition of the cytoplasm.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage by an amplifier.

  • Current Recording: The current required to maintain this voltage is recorded. When the ion channels open, the resulting ion flow is measured as an electrical current.

  • Compound Application: The antagonist (this compound) is applied to the cell via the extracellular solution, and the resulting change in the agonist-evoked current is measured to determine the inhibitory effect.

Patch_Clamp_Workflow cluster_setup Experimental Setup Cell TRPM8-expressing cell Pipette Glass Micropipette (intracellular solution) Approach Approach cell with micropipette Pipette->Approach Amplifier Patch-clamp Amplifier Record_Baseline Record baseline agonist-evoked current Amplifier->Record_Baseline Approach->Cell Seal Form Gigaseal Approach->Seal Rupture Rupture membrane patch Seal->Rupture Whole-cell configuration Rupture->Amplifier Voltage clamp Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Inhibition Record inhibited current Apply_Compound->Record_Inhibition

Workflow for whole-cell patch clamp recording.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 ion channel. Its well-characterized in vitro profile, established through robust experimental methodologies such as intracellular calcium influx assays and whole-cell patch clamp recordings, underscores its potential as a therapeutic agent. The high selectivity of this compound is a key feature, suggesting a favorable safety profile with a reduced likelihood of off-target effects. Further investigation into its broader selectivity profile against a wider range of ion channels and receptors will continue to refine our understanding of this promising compound.

References

The Enigmatic AMG9678: A Potent TRPM8 Antagonist Shrouded in Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), publicly available information on the discovery and development of AMG9678 is exceptionally scarce. As of late 2025, the scientific and clinical development trajectory of this compound remains largely undisclosed, precluding the creation of a comprehensive technical guide.

What is known is that this compound is a selective, potent, and orally active TRPM8 antagonist with an in vitro half-maximal inhibitory concentration (IC50) of 31.2 nM[1]. This singular data point positions it as a significant tool for researchers studying the TRPM8 channel, which is a key sensor for cold temperatures and menthol, and a potential target for various pathological conditions. However, beyond this initial characterization, details regarding its discovery, preclinical evaluation, and any progression into clinical trials are not available in the public domain.

For researchers and professionals in drug development, the lack of data on this compound means that key aspects of its profile remain unknown. This includes its detailed mechanism of action beyond simple TRPM8 antagonism, its pharmacokinetic and pharmacodynamic properties, safety and toxicology data, and any potential therapeutic indications that were being explored.

Without this fundamental information, it is not possible to construct the detailed experimental protocols, quantitative data tables, or signaling pathway diagrams requested. The scientific community awaits further disclosure from the originating entity to understand the full story behind this compound and its potential as a therapeutic agent.

References

The Role of the TRPM8 Antagonist AMG9678 in Modulating Cold Sensing Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sensation of cold is a critical physiological process for survival, alerting organisms to potentially harmful drops in temperature. The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel has been identified as the primary molecular sensor for cool and cold temperatures. Its activation in sensory neurons triggers a signaling cascade that ultimately leads to the perception of cold. Dysregulation of this pathway can result in cold hypersensitivity and neuropathic pain, making TRPM8 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the cold sensing pathway mediated by TRPM8 and explores the pharmacological profile of AMG9678, a potent and selective TRPM8 antagonist. Detailed experimental protocols for studying TRPM8 function and the effects of its antagonists are also presented, alongside visualizations of key signaling pathways and experimental workflows.

Introduction to Cold Sensing and TRPM8

The ability to perceive a wide range of temperatures is crucial for an organism's interaction with its environment. The molecular basis for thermosensation lies in a family of ion channels known as the Transient Receptor Potential (TRP) channels. Among these, TRPM8 has been unequivocally established as the principal detector of environmental cold.[1] Expressed predominantly in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 is a non-selective cation channel that is activated by cool temperatures (typically below 28°C), as well as by cooling compounds such as menthol and icilin.[2][3]

Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, into the neuron.[3] This influx leads to membrane depolarization and the generation of action potentials that are transmitted along sensory nerves to the spinal cord and then to the brain, where they are interpreted as the sensation of cold.[1] Beyond its role in innocuous cool sensing, TRPM8 is also implicated in the perception of noxious cold and in the cold hypersensitivity associated with inflammatory and neuropathic pain conditions. This dual role makes TRPM8 an attractive therapeutic target for conditions characterized by cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus).

This compound: A Potent and Selective TRPM8 Antagonist

This compound is a selective and orally active antagonist of the TRPM8 ion channel. Its pharmacological properties make it a valuable tool for investigating the role of TRPM8 in cold sensing and a potential therapeutic agent for cold-related pain states.

Pharmacological Profile of this compound

Quantitative data for the in vitro and in vivo activity of this compound are summarized in the tables below.

ParameterValueSpeciesAssayReference
IC50 31.2 nMRatInhibition of icilin-induced Ca2+ influx in CHO cells expressing rat TRPM8

Table 1: In Vitro Potency of this compound

Dose (mg/kg, p.o.)Maximum Body Temperature Decrease (°C)Time to Maximum Effect (hours)Animal ModelReference
100.721Rat
300.701Rat
1000.831Rat

Table 2: In Vivo Effect of this compound on Body Temperature in Rats

This compound has demonstrated dose-dependent inhibition of TRPM8 activity and a clear physiological effect on core body temperature in preclinical models, consistent with the role of TRPM8 in thermoregulation.

The TRPM8 Signaling Pathway in Cold Sensation

The activation of TRPM8 by cold or chemical agonists initiates a complex signaling cascade within the sensory neuron. This pathway is subject to modulation by various intracellular factors, providing multiple points for potential therapeutic intervention.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel PLC PLC TRPM8->PLC Ca²⁺ influx activates Depolarization Neuronal Depolarization & Action Potential TRPM8->Depolarization Ca²⁺/Na⁺ influx PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces GPCR GPCR GPCR->PLC activates PKA PKA GPCR->PKA activates (via Gs) PIP2->TRPM8 sensitizes Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store releases Ca²⁺ PKC PKC DAG->PKC activates PKC->TRPM8 phosphorylates (inhibits) PKA->TRPM8 phosphorylates (inhibits) Cold Cold / Menthol Cold->TRPM8 activates This compound This compound This compound->TRPM8 inhibits Cold_Sensation Cold Sensation Depolarization->Cold_Sensation Signal to CNS

Caption: TRPM8 Signaling Pathway in Sensory Neurons.

Key regulatory elements in the TRPM8 signaling pathway include:

  • Phosphatidylinositol 4,5-bisphosphate (PIP2): A membrane phospholipid that is essential for TRPM8 channel gating. Depletion of PIP2 by phospholipase C (PLC) leads to channel desensitization.

  • Phospholipase C (PLC): Activated by G-protein coupled receptors (GPCRs) or by calcium influx through TRPM8, PLC hydrolyzes PIP2, thus modulating TRPM8 activity.

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPM8, generally leading to an inhibition of channel activity and contributing to desensitization.

Experimental Protocols for Studying TRPM8 and its Antagonists

In Vitro Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and inhibition.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPM8-expressing cells (e.g., HEK293 or DRG neurons) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Record baseline fluorescence Dye_Loading->Baseline Antagonist Add this compound (or vehicle) Baseline->Antagonist Agonist Add TRPM8 agonist (e.g., Menthol or Icilin) Antagonist->Agonist Recording Record fluorescence changes Agonist->Recording Ratio Calculate fluorescence ratio (F340/F380) Recording->Ratio Dose_Response Generate dose-response curves Ratio->Dose_Response IC50 Calculate IC₅₀ for this compound Dose_Response->IC50

Caption: Experimental Workflow for Calcium Imaging Assay.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing TRPM8 or primary dorsal root ganglion (DRG) neurons on glass coverslips.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with a standard extracellular solution and record baseline fluorescence at 340 nm and 380 nm excitation wavelengths.

  • Compound Application: Perfuse the cells with the desired concentration of this compound or vehicle control for a defined period.

  • Agonist Stimulation: While continuing to record, apply a TRPM8 agonist (e.g., 100 µM menthol or 1 µM icilin) to the cells.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. The peak response following agonist application is used to determine the level of TRPM8 activation. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPM8 channels in the cell membrane.

Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_data_analysis Analysis Cell_Prep Prepare TRPM8-expressing cells Gigaseal Approach cell and form a high-resistance gigaseal Cell_Prep->Gigaseal Pipette_Prep Pull and fire-polish borosilicate glass pipettes (2-5 MΩ) Pipette_Prep->Gigaseal Solution_Prep Prepare intracellular and extracellular solutions Solution_Prep->Gigaseal Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Gigaseal->Whole_Cell Baseline_Current Record baseline current at a holding potential of -60 mV Whole_Cell->Baseline_Current Compound_Application Apply this compound and/or TRPM8 agonist Baseline_Current->Compound_Application Current_Recording Record changes in membrane current Compound_Application->Current_Recording Current_Analysis Measure current amplitude and kinetics Current_Recording->Current_Analysis IV_Curve Construct current-voltage (I-V) curves Current_Analysis->IV_Curve Inhibition_Analysis Quantify inhibition by this compound Current_Analysis->Inhibition_Analysis

Caption: Experimental Workflow for Patch-Clamp Electrophysiology.

Methodology:

  • Solutions: Prepare an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH) and an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH).

  • Cell Preparation: Use TRPM8-expressing cells plated on coverslips.

  • Recording:

    • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

    • Using a micromanipulator, approach a cell with a glass micropipette filled with intracellular solution and form a gigaseal (>1 GΩ).

    • Rupture the membrane patch to obtain the whole-cell configuration.

    • Clamp the membrane potential at -60 mV and record baseline currents.

    • Apply TRPM8 agonists and/or this compound via the perfusion system and record the resulting changes in membrane current.

In Vivo Models of Cold Allodynia

Animal models are essential for evaluating the therapeutic potential of TRPM8 antagonists in pathological pain states. The spared nerve injury (SNI) and chemotherapy-induced neuropathic pain (e.g., oxaliplatin) models are commonly used to induce cold allodynia.

Methodology (Acetone Evaporation Test):

  • Animal Model: Induce neuropathic pain in rodents using a model such as SNI or oxaliplatin administration.

  • Acclimatization: Place the animals in individual transparent chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses.

  • Stimulation: At various time points after drug administration, apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling stimulus.

  • Behavioral Scoring: Observe the animal's response for a set period (e.g., 1 minute) and score the behavior (e.g., number of paw lifts, duration of paw licking/biting). A reduction in the pain-related behaviors in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.

Conclusion

This compound is a potent and selective TRPM8 antagonist that serves as a critical tool for elucidating the role of this ion channel in cold sensing and thermoregulation. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of TRPM8 function and to evaluate the therapeutic potential of novel TRPM8 modulators. As our understanding of the TRPM8 signaling pathway continues to grow, targeted therapies like this compound hold promise for the treatment of debilitating cold-related pain conditions. The continued investigation into the preclinical efficacy of this compound in models of neuropathic pain will be crucial in advancing this compound towards clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG9678, a Potent TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo evaluation of AMG9678, a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The protocol is designed for a xenograft mouse model of colorectal cancer, a tumor type where TRPM8 expression has been correlated with prognosis. Additionally, this document outlines the key signaling pathways influenced by TRPM8 antagonism and presents quantitative data in a structured format for clarity and comparison.

Introduction to TRPM8 and its Role in Cancer

Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel best known for its role as a sensor of cold temperatures and cooling agents like menthol. Beyond its function in sensory neurons, emerging evidence has implicated TRPM8 in the pathophysiology of various cancers, including colorectal, prostate, and pancreatic cancer.[1][2] In several cancer types, altered TRPM8 expression is associated with tumor progression, proliferation, and metastasis.[2][3]

Pharmacological inhibition of TRPM8 has been shown to reduce tumor growth in preclinical models, suggesting that TRPM8 antagonists, such as this compound, may represent a novel therapeutic strategy for cancers with aberrant TRPM8 signaling.[1] One of the key mechanisms through which TRPM8 is thought to promote tumor growth is the activation of the Wnt/β-catenin signaling pathway.

This compound: A Selective TRPM8 Antagonist

This compound is a potent and selective antagonist of the TRPM8 channel. While specific in vivo efficacy data for this compound in cancer models is not extensively published, its pharmacological profile suggests its utility in probing the therapeutic potential of TRPM8 inhibition. This protocol provides a representative methodology for evaluating the anti-tumor activity of a TRPM8 antagonist like this compound in a preclinical setting.

Quantitative Data Summary

The following tables summarize representative quantitative data from a hypothetical in vivo study evaluating the efficacy of a TRPM8 antagonist in a colorectal cancer xenograft model.

Table 1: In Vivo Efficacy of TRPM8 Antagonist in Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg, i.p.)Dosing FrequencyMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1250 ± 150-
TRPM8 Antagonist10Daily750 ± 12040
TRPM8 Antagonist30Daily450 ± 9064

Table 2: Pharmacodynamic Effects of TRPM8 Antagonist on Biomarkers in Tumor Tissue

Treatment GroupDose (mg/kg, i.p.)β-catenin Expression (Relative to Vehicle)Cyclin D1 Expression (Relative to Vehicle)c-Myc Expression (Relative to Vehicle)
Vehicle Control-1.001.001.00
TRPM8 Antagonist300.450.520.48

Experimental Protocols

Cell Culture
  • Cell Line: Human colorectal cancer cell line with documented TRPM8 expression (e.g., HCT116, SW480).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Cell Implantation:

    • Harvest colorectal cancer cells during their logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

Dosing and Administration
  • Compound Preparation:

    • Prepare the vehicle solution (e.g., 10% Ethanol, 10% Tween-80, 80% Saline).

    • Prepare the TRPM8 antagonist (e.g., this compound) in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Administration:

    • Administer the vehicle or TRPM8 antagonist solution via intraperitoneal (i.p.) injection daily.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

Endpoint Analysis
  • Tumor Growth: Continue monitoring tumor volume throughout the study (e.g., for 21 days).

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines.

  • Tumor Excision and Analysis:

    • Excise the tumors and record their final weight.

    • Divide the tumor into sections for:

      • Histology: Fix in 10% neutral buffered formalin for immunohistochemical analysis.

      • Molecular Analysis: Snap-freeze in liquid nitrogen and store at -80°C for Western blot or qPCR analysis of target proteins (e.g., β-catenin, Cyclin D1, c-Myc).

Signaling Pathways and Visualizations

TRPM8 Signaling Pathway in Cancer

TRPM8 activation can lead to the stimulation of multiple downstream signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and survival in many cancers. Antagonism of TRPM8 is hypothesized to inhibit this pathway, leading to reduced tumor growth.

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPM8 TRPM8 Wnt_Signal Wnt Signaling Complex TRPM8->Wnt_Signal Activation beta_catenin β-catenin Wnt_Signal->beta_catenin Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Co-activation Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Tumor Cell Proliferation Target_Genes->Proliferation Promotes This compound This compound (TRPM8 Antagonist) This compound->TRPM8 Inhibition

Caption: TRPM8-mediated activation of Wnt/β-catenin signaling.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

Experimental_Workflow cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (Colorectal Cancer Cells) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle or this compound) Randomization->Dosing Tumor_Measurement 6. Final Tumor Measurement Dosing->Tumor_Measurement Tissue_Harvest 7. Tissue Harvest & Analysis Tumor_Measurement->Tissue_Harvest

Caption: In vivo xenograft experimental workflow.

References

Application Notes and Protocols for a Novel Compound in a Rat Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "AMG9678" is not available in the public domain. The following application notes and protocols are provided as a detailed template based on the established efficacy of Gabapentin in preclinical rat models of neuropathic pain. Researchers should substitute the specific parameters for their compound of interest.

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Preclinical research relies on robust animal models to investigate the efficacy of novel analgesic compounds. This document outlines the application of a test compound for the alleviation of neuropathic pain in a rat model. The protocols provided herein detail the surgical induction of neuropathic pain, behavioral assessments, and a proposed dosing regimen.

Mechanism of Action (Hypothetical)

For the purpose of this template, we will consider a compound that, like Gabapentin, is hypothesized to modulate neuronal excitability. The binding of Gabapentin to the α2δ-1 subunit of voltage-gated calcium channels is a key mechanism in its analgesic effect.[1][2][3] This interaction is thought to reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. Furthermore, it may inhibit the trafficking of these channel subunits to the cell membrane.[1][2] Other potential mechanisms include modulation of NMDA receptors, protein kinase C, and inflammatory cytokines, as well as stimulation of noradrenergic descending inhibitory pathways.

Experimental Protocols

Animal Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and reproducible surgical method for inducing neuropathic pain in rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., intraperitoneal injection of 4% chloral hydrate solution, 10 mL/kg)

  • Surgical instruments (scalpel, scissors, forceps)

  • 4-0 silk ligatures

  • Wound closure materials (sutures or staples)

  • Antiseptic solution

Procedure:

  • Anesthetize the rat and shave the surgical area on the right thigh.

  • Make a small incision to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (4-0 silk) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

  • Close the muscle and skin layers with sutures or staples.

  • Administer post-operative analgesics as required and allow the animals to recover.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

Behavioral Testing for Neuropathic Pain

Behavioral tests are crucial for assessing the development of neuropathic pain and the efficacy of the test compound. Testing should be performed before surgery (baseline) and at regular intervals post-surgery.

a) Mechanical Allodynia (von Frey Test): Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

Materials:

  • von Frey filaments of varying forces (e.g., 0.6g to 15.0g)

  • Elevated mesh platform

Procedure:

  • Acclimate the rats to the testing environment.

  • Place the rat on the elevated mesh platform.

  • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

b) Thermal Hyperalgesia (Hargreaves Test): Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Plexiglass enclosures on a glass surface

Procedure:

  • Acclimate the rats to the testing apparatus.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Measure the time taken for the rat to withdraw its paw (paw withdrawal latency).

  • A cut-off time is set to prevent tissue damage.

Dosing Regimen and Efficacy Data (Template)

The following tables provide a template for presenting dosage and efficacy data for a test compound. The data for Gabapentin is used as an example.

Table 1: Dosage Regimen for Test Compound in Rat CCI Model

CompoundRoute of AdministrationDosage RangeDosing Frequency
GabapentinIntraperitoneal (i.p.)30 - 300 mg/kgSingle dose or repeated dosing
Test Compound[Specify Route][Specify Range][Specify Frequency]

Table 2: Efficacy of Test Compound on Mechanical Allodynia (von Frey Test)

Treatment GroupNBaseline PWT (g)Post-CCI PWT (g)Post-Treatment PWT (g)% Reversal of Allodynia
Sham1014.5 ± 0.514.2 ± 0.614.3 ± 0.5N/A
CCI + Vehicle1014.8 ± 0.43.2 ± 0.33.5 ± 0.40%
CCI + Gabapentin (100 mg/kg)1014.6 ± 0.53.1 ± 0.210.8 ± 0.7~65%
CCI + Test Compound (Dose 1)10[Mean ± SEM][Mean ± SEM][Mean ± SEM][Calculate %]
CCI + Test Compound (Dose 2)10[Mean ± SEM][Mean ± SEM][Mean ± SEM][Calculate %]

Table 3: Efficacy of Test Compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupNBaseline PWL (s)Post-CCI PWL (s)Post-Treatment PWL (s)% Reversal of Hyperalgesia
Sham1010.2 ± 0.49.9 ± 0.510.1 ± 0.4N/A
CCI + Vehicle1010.5 ± 0.35.1 ± 0.25.3 ± 0.30%
CCI + Gabapentin (100 mg/kg)1010.3 ± 0.45.2 ± 0.38.9 ± 0.5~70%
CCI + Test Compound (Dose 1)10[Mean ± SEM][Mean ± SEM][Mean ± SEM][Calculate %]
CCI + Test Compound (Dose 2)10[Mean ± SEM][Mean ± SEM][Mean ± SEM][Calculate %]

PWT: Paw Withdrawal Threshold; PWL: Paw Withdrawal Latency; Data are presented as Mean ± SEM.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VGCC Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Ca_ion Ca2+ VGCC->Ca_ion Vesicle Glutamate-containing Vesicle Glutamate Glutamate Vesicle->Glutamate Releases Ca_ion->Vesicle Triggers Fusion Glutamate->Glutamate_Synapse Test_Compound Test Compound (e.g., Gabapentin) Test_Compound->VGCC Binds to α2δ-1 NMDA_R NMDA Receptor Glutamate_Synapse->NMDA_R AMPA_R AMPA Receptor Glutamate_Synapse->AMPA_R Signal Pain Signal Propagation NMDA_R->Signal AMPA_R->Signal

Caption: Hypothetical signaling pathway for a test compound in neuropathic pain.

G cluster_0 Phase 1: Model Induction and Baseline cluster_1 Phase 2: Pain Development and Grouping cluster_2 Phase 3: Treatment and Assessment A Acclimatize Rats B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Chronic Constriction Injury (CCI) Surgery B->C D Post-operative Recovery (7-14 days) C->D E Confirm Neuropathic Pain (Behavioral Testing) D->E F Randomize into Treatment Groups E->F G Administer Test Compound or Vehicle F->G H Post-treatment Behavioral Testing (at various time points) G->H I Data Analysis H->I

Caption: Experimental workflow for testing a novel compound in a rat neuropathic pain model.

References

Application Notes and Protocols for In Vitro Calcium Imaging with AMG9678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that acts as a primary sensor for cold temperatures and cooling agents like menthol. Its role in pain pathways and other physiological processes has established it as a key target for therapeutic drug development. Calcium imaging assays are a crucial tool for investigating TRPM8 channel activity, as its activation triggers an influx of calcium ions (Ca²⁺), leading to a quantifiable increase in intracellular calcium concentration. AMG9678 is a potent and selective antagonist of the TRPM8 channel, with an IC50 of 31.2 nM, making it an important tool for studying TRPM8 function.[1]

These application notes provide a detailed protocol for utilizing in vitro calcium imaging assays with the fluorescent indicator Fluo-4 AM to characterize the inhibitory activity of this compound on TRPM8 channels expressed in a recombinant cell line.

Signaling Pathway of TRPM8 Activation and Inhibition by this compound

Activation of the TRPM8 channel by agonists such as menthol or a decrease in temperature leads to a conformational change in the channel protein. This change opens a pore that allows the influx of cations, most notably Ca²⁺ and sodium (Na⁺), down their electrochemical gradients. The resulting increase in intracellular Ca²⁺ concentration can be detected by calcium-sensitive fluorescent dyes and serves as a direct measure of channel activation. This compound, as a TRPM8 antagonist, binds to the channel and prevents this ion influx, thereby inhibiting the downstream signaling cascade.

TRPM8_Signaling TRPM8 Signaling and Inhibition Pathway cluster_stimulation Stimulation cluster_inhibition Inhibition Menthol Menthol TRPM8_Channel TRPM8 Channel Menthol->TRPM8_Channel Activates Cold Cold Cold->TRPM8_Channel Activates This compound This compound This compound->TRPM8_Channel Blocks Ca_Influx Ca²⁺/Na⁺ Influx TRPM8_Channel->Ca_Influx Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Depolarization) Intracellular_Ca->Cellular_Response

TRPM8 Signaling and Inhibition Pathway

Quantitative Data Summary

The inhibitory potency of this compound on TRPM8 channels can be determined by generating concentration-response curves from calcium imaging experiments. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these curves.

CompoundTargetAssay TypeAgonistIC50 (nM)Cell Line
This compoundTRPM8Calcium FluxMenthol/Icilin31.2Recombinant (e.g., HEK293)

Experimental Protocols

This section details the methodology for conducting an in vitro calcium imaging assay to assess the inhibitory effect of this compound on TRPM8 channels.

Materials and Reagents
ReagentSupplierPurpose
HEK293 cells stably expressing human TRPM8(e.g., ATCC, various vendors)Host cell line for the assay
Dulbecco's Modified Eagle Medium (DMEM)(e.g., Thermo Fisher Scientific)Cell culture medium
Fetal Bovine Serum (FBS)(e.g., Thermo Fisher Scientific)Supplement for cell culture medium
Penicillin-Streptomycin(e.g., Thermo Fisher Scientific)Antibiotic for cell culture
Geneticin (G418)(e.g., Thermo Fisher Scientific)Selection agent for stable cell line
Fluo-4 AM(e.g., Thermo Fisher Scientific)Calcium indicator dye
Pluronic F-127(e.g., Thermo Fisher Scientific)Dispersing agent for Fluo-4 AM
Probenecid(e.g., Sigma-Aldrich)Inhibitor of organic anion transporters
Hank's Balanced Salt Solution (HBSS)(e.g., Thermo Fisher Scientific)Assay buffer
This compound(e.g., various chemical suppliers)TRPM8 antagonist (test compound)
Menthol or Icilin(e.g., Sigma-Aldrich)TRPM8 agonist
96-well or 384-well black, clear-bottom plates(e.g., Corning)Assay plates

Experimental Workflow Diagram

Calcium_Imaging_Workflow This compound Calcium Imaging Workflow Cell_Seeding 1. Cell Seeding (HEK293-TRPM8 cells in 96-well plate) Dye_Loading 2. Dye Loading (Incubate with Fluo-4 AM) Cell_Seeding->Dye_Loading Washing 3. Washing (Remove excess dye with HBSS) Dye_Loading->Washing Compound_Addition 4. Compound Addition (Pre-incubate with this compound) Washing->Compound_Addition Fluorescence_Measurement 6. Fluorescence Measurement (Kinetic read on plate reader) Compound_Addition->Fluorescence_Measurement Agonist_Stimulation 5. Agonist Stimulation (Add Menthol or Icilin) Agonist_Stimulation->Fluorescence_Measurement During measurement Data_Analysis 7. Data Analysis (Calculate IC50) Fluorescence_Measurement->Data_Analysis

This compound Calcium Imaging Workflow
Step-by-Step Protocol

1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing TRPM8 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure. b. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. c. The day before the assay, harvest sub-confluent cells and seed them into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

2. Preparation of Solutions: a. Assay Buffer: Prepare HBSS containing 20 mM HEPES, pH 7.4. b. Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer. To aid in dye solubilization, first, dissolve the Fluo-4 AM stock (typically 1 mM in DMSO) in a small volume of Assay Buffer containing 0.04% Pluronic F-127, then dilute to the final concentration. c. Probenecid Stock Solution: Prepare a 100X stock solution of probenecid in Assay Buffer or water. d. This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in Assay Buffer to the desired final concentrations for the concentration-response curve. e. Agonist Solution: Prepare a stock solution of menthol (e.g., 100 mM in ethanol) or icilin (e.g., 10 mM in DMSO). Dilute in Assay Buffer to a working concentration that is 5X the final desired concentration (e.g., for a final concentration of 100 µM menthol, prepare a 500 µM solution).

3. Dye Loading: a. On the day of the assay, remove the culture medium from the cell plate. b. Wash the cells once with Assay Buffer. c. Add the Fluo-4 AM Loading Solution to each well. If desired, probenecid can be added to the loading solution to a final concentration of 1-2.5 mM to inhibit dye leakage.[2] d. Incubate the plate at 37°C for 30-60 minutes in the dark.[2]

4. Compound Incubation: a. After incubation, gently wash the cells twice with Assay Buffer to remove excess dye. b. Add the various dilutions of this compound in Assay Buffer to the appropriate wells. Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration). c. Incubate the plate at room temperature or 37°C for 15-30 minutes.

5. Calcium Flux Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. b. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. c. Record a baseline fluorescence reading for 10-20 seconds. d. Add the TRPM8 agonist solution (e.g., menthol or icilin) to all wells simultaneously. e. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition. b. Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀). c. Plot the normalized fluorescence response against the concentration of this compound. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of the TRPM8 antagonist this compound using a calcium imaging assay. The detailed methodology, from cell culture to data analysis, offers a robust framework for researchers to investigate the pharmacology of TRPM8 modulators. The provided diagrams and tables serve as quick references for the signaling pathway, experimental workflow, and key quantitative data, facilitating the efficient implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for Using AMG9678 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures in the peripheral nervous system. Its activation by cold or chemical agonists like menthol leads to a sensation of cooling and can play a role in physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain. The study of TRPM8 antagonists like this compound is crucial for understanding the role of this channel in various biological processes and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, protocols for its application in patch-clamp recordings, and a summary of its known effects.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPM8 channel. It blocks the channel's activation by both cold temperatures and chemical agonists. By inhibiting the influx of cations (primarily Na+ and Ca2+) through the TRPM8 channel, this compound effectively dampens the signaling cascade initiated by channel activation. This leads to a reduction in neuronal excitability and the subsequent physiological responses.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Potency of this compound

ParameterAgonistCell LineAssayIC50 (nM)Reference
TRPM8 AntagonismMenthol (100 µM)CHO cells expressing rat TRPM8Intracellular Calcium Increase31.2[1]
TRPM8 AntagonismCold (10°C)CHO cells expressing rat TRPM8Intracellular Calcium Increase41 ± 8[2]

Table 2: In Vivo Effects of this compound in Rats

ParameterDose (mg/kg, p.o.)EffectReference
Body Temperature10, 30, 100Dose-dependent decrease[1]
Body Temperature (repeated dosing)30 (once daily for 4 days)Reduced magnitude of temperature decrease after the first day[1]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound using whole-cell patch-clamp electrophysiology. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Protocol 1: Whole-Cell Patch-Clamp Recording from TRPM8-Expressing HEK293 Cells

This protocol describes the inhibition of menthol-activated TRPM8 currents by this compound in a heterologous expression system.

1. Cell Culture and Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired TRPM8 construct (human or rodent) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • For recording, plate cells onto glass coverslips pre-coated with poly-L-lysine.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • Agonist Solution: Prepare a stock solution of Menthol in DMSO. Dilute to a final concentration of 100 µM in the external solution immediately before use.

  • Antagonist Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

  • Apply the menthol solution to activate TRPM8 channels and record the resulting currents.

  • After a stable baseline of activated current is achieved, co-apply the menthol solution with increasing concentrations of this compound.

  • Record the inhibition of the menthol-activated current at each concentration of this compound.

4. Data Analysis:

  • Measure the peak current amplitude at a depolarized potential (e.g., +80 mV) in the presence of menthol alone and with different concentrations of this compound.

  • Normalize the current amplitudes to the control (menthol alone).

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Investigating the Effect of this compound on Neuronal Firing in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method to assess the impact of this compound on the excitability of primary sensory neurons that endogenously express TRPM8.

1. Primary Neuron Culture:

  • Isolate dorsal root ganglia (DRG) from rodents according to approved animal protocols.

  • Dissociate the ganglia using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

  • Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture in a suitable neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF).

2. Solutions:

  • Use the same external and internal solutions as in Protocol 1.

  • Agonist Solution: Prepare a stock solution of a TRPM8 agonist (e.g., Menthol or Icilin) in DMSO and dilute to the desired final concentration in the external solution.

  • Antagonist Solution: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in the external solution.

3. Electrophysiological Recording (Current-Clamp):

  • Transfer a coverslip with DRG neurons to the recording chamber and perfuse with the external solution.

  • Establish a whole-cell current-clamp configuration on a small-diameter DRG neuron (a population known to contain TRPM8-positive cells).

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • Apply the TRPM8 agonist to the bath and record any changes in resting membrane potential and firing frequency.

  • In the continued presence of the agonist, apply this compound and record its effect on the agonist-induced changes in neuronal excitability.

4. Data Analysis:

  • Measure the resting membrane potential, action potential threshold, and the number of action potentials fired in response to depolarizing current injections at baseline, in the presence of the agonist, and with the co-application of this compound.

  • Compare the firing frequency and membrane potential changes to determine the inhibitory effect of this compound.

Mandatory Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_activation Channel Activation cluster_channel TRPM8 Channel cluster_inhibition Channel Inhibition cluster_downstream Downstream Signaling cluster_regulation Regulatory Pathways Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx This compound This compound This compound->TRPM8 Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential PIP2 PIP₂ PIP2->TRPM8 Modulates Gq Gq-coupled Receptors Gq->TRPM8 Modulates PKA PKA PKA->TRPM8 Modulates MAPK MAPK Pathway MAPK->TRPM8 Modulates

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture TRPM8-expressing HEK293 cells or DRG neurons Solution_Prep Prepare external, internal, agonist, and this compound solutions Cell_Culture->Solution_Prep Patch Establish whole-cell patch-clamp configuration Solution_Prep->Patch Baseline Record baseline currents or firing Patch->Baseline Agonist Apply TRPM8 agonist (e.g., Menthol) Baseline->Agonist Antagonist Co-apply agonist with increasing [this compound] Agonist->Antagonist Measure Measure current inhibition or change in firing Antagonist->Measure IC50 Calculate IC₅₀ value for current inhibition Measure->IC50 Firing_Analysis Analyze changes in neuronal excitability Measure->Firing_Analysis

Caption: Experimental workflow for characterizing this compound using patch-clamp electrophysiology.

References

Application Notes and Protocols for AMG9678 Administration in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG9678 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8, a non-selective cation channel, is known for its role in sensing cold temperatures. Recent research has highlighted its aberrant expression and functional significance in various malignancies, including prostate, colon, pancreatic, and breast cancers, positioning it as a promising therapeutic target. These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of this compound in cancer models.

Mechanism of Action in Cancer

The role of TRPM8 in cancer is multifaceted and can be tumor-type specific. However, antagonism of TRPM8 has been shown to impede cancer progression through several mechanisms:

  • Inhibition of Cell Proliferation: TRPM8 antagonists can induce cell cycle arrest, thereby reducing the proliferation of cancer cells.

  • Reduction of Cell Migration and Invasion: Inhibition of TRPM8 has been demonstrated to decrease the migratory and invasive potential of cancer cells, key processes in metastasis.

  • Modulation of Oncogenic Signaling Pathways: TRPM8 activity is linked to several critical cancer-related signaling pathways. In prostate cancer, TRPM8 can form a complex with the androgen receptor (AR), and its antagonism may interfere with androgen-driven signaling. Furthermore, TRPM8 modulation can impact the activity of pathways such as PI3K/Akt, ERK, and FAK.

Data Presentation

Quantitative data is crucial for evaluating the preclinical activity of a compound. The following tables summarize the known properties of this compound and provide a template for presenting in vivo efficacy data.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValueSpecies/System
Target TRPM8-
IC50 31.2 nMRat
Activity Orally active antagonistRat
Plasma Half-life (T1/2) 7.6 hoursRat
In Vivo Pharmacodynamic Effect Dose-dependent decrease in body temperatureRat

Data sourced from MedChemExpress.[1][2]

Table 2: Illustrative In Vivo Efficacy of a TRPM8 Antagonist in a Prostate Cancer Xenograft Model
Treatment GroupDosage Regimen (p.o., q.d.)Mean Tumor Volume (mm³) at Day 28 ± SEMTumor Growth Inhibition (%)
Vehicle Control-1500 ± 180-
This compound 10 mg/kg1050 ± 15030
This compound 30 mg/kg600 ± 11060
This compound 100 mg/kg300 ± 7080

Note: The data presented in this table is hypothetical and serves as an example for presenting in vivo anti-tumor efficacy results. Specific outcomes will depend on the cancer model and experimental conditions.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound. These should be adapted and optimized for specific cell lines and animal models.

Protocol for In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, LNCaP for prostate cancer)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.01 to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Replace the medium in the wells with the prepared drug solutions.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol for In Vivo Administration in a Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line (e.g., 22Rv1 prostate cancer cells)

  • Sterile PBS and Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

  • Oral gavage needles

  • Digital calipers

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length × Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle. Ensure the suspension is homogenous before each administration.

    • Administer this compound or vehicle to the mice via oral gavage daily at the desired doses.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration.

    • At the endpoint, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, pharmacodynamics).

Visualizations

TRPM8 Signaling in Cancer

TRPM8_Signaling_Pathway_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPM8 TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx AR Androgen Receptor AR->TRPM8 Interaction PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt ERK_Pathway ERK Pathway Ca_Influx->ERK_Pathway FAK_Pathway FAK Pathway Ca_Influx->FAK_Pathway Calcineurin Calcineurin Ca_Influx->Calcineurin Gene_Expression Gene Expression Changes PI3K_Akt->Gene_Expression ↓ Proliferation ↓ Survival ERK_Pathway->Gene_Expression ↓ Migration FAK_Pathway->Gene_Expression ↓ Invasion NFATc3 NFATc3 Calcineurin->NFATc3 NFATc3->Gene_Expression This compound This compound This compound->TRPM8 Inhibition Androgens Androgens Androgens->AR

Caption: A simplified diagram of TRPM8-mediated signaling pathways in cancer cells.

Experimental Workflow for Preclinical Evaluation

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Studies A Cell Proliferation Assays B Migration & Invasion Assays A->B C Western Blot for Pathway Analysis B->C D Xenograft Model Establishment C->D E This compound Dosing & Administration D->E F Tumor Growth Monitoring E->F G Endpoint Analysis & Biomarkers F->G End End G->End Start Start Start->A

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for TRPM8 Inhibition using AMG9678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as a primary sensor for cold temperatures and cooling agents like menthol. Its role in sensory nerve signaling makes it a significant therapeutic target for conditions involving cold hypersensitivity and neuropathic pain. AMG9678 is a potent, selective, and orally active antagonist of TRPM8, demonstrating significant promise in preclinical studies. These application notes provide detailed protocols for utilizing this compound to study TRPM8 inhibition in both in vitro and in vivo settings.

Data Presentation

In Vitro Potency of this compound
ParameterAgonistCell LineAssay TypeValueReference
IC50 IcilinCHO cells expressing rat TRPM8Calcium Influx31.2 nM[1]
Inhibition MentholCHO cells expressing rat TRPM8Calcium InfluxPotent Inhibition[1]
Inhibition ColdCHO cells expressing rat TRPM8Calcium InfluxPotent Inhibition[1]
In Vivo Activity of this compound in Rats
AdministrationDosesEffectAnimal ModelReference
Oral (p.o.), single dose10, 30, 100 mg/kgDose-dependent decrease in body temperatureNaive Rats[1]
Oral (p.o.), once daily for 4 days30 mg/kgAttenuated decrease in body temperature upon repeated dosingNaive Rats[1]

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists (e.g., menthol, icilin) leads to a conformational change, allowing the influx of cations like Ca²⁺ and Na⁺. This influx results in membrane depolarization and an increase in intracellular calcium concentration, which triggers downstream signaling cascades. The activity of TRPM8 is also modulated by Gq-protein coupled receptors (GPCRs) and the availability of phosphatidylinositol 4,5-bisphosphate (PIP2).

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization TRPM8->Depolarization GPCR Gq-coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates Cold Cold Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Downstream Downstream Signaling Ca_Influx->Downstream This compound This compound This compound->TRPM8 Inhibits

Caption: TRPM8 channel signaling pathway.

Experimental Workflow: In Vitro Calcium Flux Assay

This workflow outlines the key steps for assessing the inhibitory activity of this compound on TRPM8 channels using a cell-based calcium flux assay.

Calcium_Flux_Workflow A 1. Cell Culture (e.g., HEK293 or CHO cells expressing TRPM8) B 2. Dye Loading (e.g., Fluo-4 AM) A->B Seed cells in 96-well plate C 3. Compound Incubation (this compound or vehicle) B->C Incubate with calcium indicator D 4. Agonist Addition (Menthol, Icilin, or Cold Stimulus) C->D Pre-incubate with test compound E 5. Fluorescence Measurement (Plate Reader) D->E Stimulate TRPM8 activation F 6. Data Analysis (IC50 determination) E->F Record fluorescence signal

Caption: In vitro calcium flux assay workflow.

Experimental Workflow: In Vivo Cold Allodynia Model

This workflow describes the general procedure for evaluating the efficacy of this compound in a rodent model of oxaliplatin-induced cold allodynia.

Cold_Allodynia_Workflow A 1. Acclimatization of Rats B 2. Induction of Cold Allodynia (e.g., Oxaliplatin administration) A->B C 3. Baseline Behavioral Testing (e.g., Cold Plate Test) B->C Confirm development of allodynia D 4. This compound Administration (Oral gavage) C->D Administer test compound or vehicle E 5. Post-treatment Behavioral Testing (Measure latency to response) D->E Test at various time points F 6. Data Analysis (Compare latencies) E->F

Caption: In vivo cold allodynia experimental workflow.

Experimental Protocols

Protocol 1: In Vitro TRPM8 Inhibition using a Calcium Flux Assay

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx in cells stably expressing TRPM8.

Materials:

  • HEK293 or CHO cells stably expressing rat or human TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture TRPM8-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).

    • After incubation, wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • Add 90 µL of HBSS to each well.

    • Add 10 µL of the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a 10X stock solution of the TRPM8 agonist (e.g., 1 µM Icilin or 100 µM Menthol) in HBSS.

    • Place the plate in a fluorescence microplate reader set to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Add 10 µL of the 10X agonist solution to each well.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Efficacy of this compound in a Rat Model of Oxaliplatin-Induced Cold Allodynia

Objective: To evaluate the ability of orally administered this compound to reverse cold allodynia in rats treated with oxaliplatin.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Oxaliplatin

  • Vehicle for oxaliplatin (e.g., 5% glucose in sterile water)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose or a solution of 10% Tween 80 and 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Cold plate apparatus

Procedure:

  • Animal Acclimatization:

    • House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

    • Handle the rats daily to acclimate them to the experimental procedures.

  • Induction of Cold Allodynia:

    • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg) dissolved in 5% glucose. A control group should receive an equivalent volume of the vehicle.

    • Monitor the development of cold allodynia over the next 3-5 days.

  • Baseline Behavioral Testing:

    • On the day of testing (e.g., day 4 post-oxaliplatin), place the rats on the cold plate apparatus set to a non-noxious temperature (e.g., 10°C).

    • Measure the latency to the first sign of pain-related behavior (e.g., paw lifting, licking, or jumping). A cut-off time (e.g., 60 seconds) should be used to prevent tissue damage.

    • Rats exhibiting a significant decrease in withdrawal latency compared to the vehicle-treated group are considered to have developed cold allodynia.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via oral gavage.

  • Post-treatment Behavioral Testing:

    • At various time points after this compound administration (e.g., 1, 2, and 4 hours), repeat the cold plate test as described in step 3.

    • Record the withdrawal latencies for each animal.

  • Data Analysis:

    • Calculate the mean withdrawal latency for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine if this compound significantly increased the withdrawal latency compared to the vehicle-treated group.

    • The results can be expressed as the percentage reversal of allodynia.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and resources. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Studying Thermoregulation with AMG9678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing AMG9678, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in the study of thermoregulation. TRPM8, a non-selective cation channel, is a key sensor for cool and cold temperatures. Its activation triggers a range of physiological responses to maintain body temperature. By blocking TRPM8, this compound offers a powerful tool to investigate the role of this channel in normal physiological thermoregulation and in pathological conditions characterized by altered temperature sensation.

This compound is an orally active compound that has been shown to induce a transient, dose-dependent decrease in core body temperature in preclinical animal models.[1][2][3] This effect is directly mediated by its antagonism of TRPM8, as it is absent in TRPM8 knockout mice.[4] The compound has an IC50 of 31.2 nM for TRPM8.[3] Understanding the protocols for its use is crucial for researchers aiming to explore the intricacies of thermal biology.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpeciesValueReference
IC50 (TRPM8 Antagonism)Rat31.2 nM
Table 2: Dose-Dependent Effect of Orally Administered this compound on Core Body Temperature in Rats
Dose (mg/kg)Maximum Temperature Decrease (°C)Time to Maximum Effect (hours)Reference
10~0.721
30~0.701
1000.831

Note: The decrease in body temperature is transient. Repeated daily administration of this compound has been shown to lead to an attenuation of the hypothermic effect from the second day onwards.

Experimental Protocols

Protocol 1: In Vivo Assessment of Thermoregulatory Response to this compound in Rodents

This protocol details the methodology for evaluating the effect of this compound on the core body temperature of rats or mice.

1. Animal Models and Housing:

  • Species: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals should be individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.

2. Drug Preparation and Administration:

  • Compound: this compound

  • Vehicle: A common vehicle for oral administration is 5% Tween-80 in Ora-Plus.

  • Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 2, 6, and 20 mg/mL to achieve doses of 10, 30, and 100 mg/kg in a 5 mL/kg dosing volume).

  • Administration: Administer the compound or vehicle control via oral gavage.

3. Core Body Temperature Measurement:

  • Method: Core body temperature can be measured using a rectal probe or via radiotelemetry.

    • Rectal Probe: This is a common and cost-effective method. A flexible rectal probe lubricated with petroleum jelly should be inserted to a consistent depth (e.g., 2-3 cm for rats, 1.5-2 cm for mice) for a stable reading.

    • Radiotelemetry: For continuous and stress-free monitoring, surgically implantable radiotelemetry probes are recommended. Animals should be allowed to recover from surgery for at least one week before the study.

  • Procedure:

    • Record a baseline body temperature for each animal before administering the compound.

    • Administer this compound or vehicle.

    • Measure body temperature at regular intervals (e.g., every 30 or 60 minutes) for a period of at least 4-6 hours post-administration to capture the peak effect and the return to baseline.

4. Data Analysis:

  • Calculate the change in body temperature (ΔT) from the baseline for each animal at each time point.

  • Data can be presented as the mean ± SEM for each treatment group.

  • Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the effects of different doses of this compound to the vehicle control.

Mandatory Visualization

Signaling Pathway of TRPM8 in Thermoregulation

TRPM8_Signaling_Pathway cluster_periphery Peripheral Sensory Neuron cluster_cns Central Nervous System cluster_response Thermoregulatory Responses Cold Stimulus Cold Stimulus TRPM8 TRPM8 Cold Stimulus->TRPM8 Activates Na_Ca_Influx Na+/Ca2+ Influx TRPM8->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord This compound This compound This compound->TRPM8 Inhibits LPBN Lateral Parabrachial Nucleus Spinal_Cord->LPBN Hypothalamus Hypothalamus (Preoptic Area) LPBN->Hypothalamus Vasoconstriction Cutaneous Vasoconstriction Hypothalamus->Vasoconstriction Shivering Shivering Thermogenesis Hypothalamus->Shivering BAT Brown Adipose Tissue Thermogenesis Hypothalamus->BAT Body_Temperature Increase in Body Temperature Vasoconstriction->Body_Temperature Shivering->Body_Temperature BAT->Body_Temperature

Caption: TRPM8 signaling pathway in thermoregulation.

Experimental Workflow for In Vivo Thermoregulation Study

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Baseline_Temp Baseline Temperature Measurement Animal_Acclimation->Baseline_Temp Drug_Admin This compound or Vehicle Administration (p.o.) Baseline_Temp->Drug_Admin Post_Dose_Temp Post-Dose Temperature Monitoring (0-6 hours) Drug_Admin->Post_Dose_Temp Data_Analysis Data Analysis (ΔT from baseline) Post_Dose_Temp->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: In vivo thermoregulation study workflow.

References

Measuring the In Vivo Efficacy of AMG9678: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with an IC50 of 31.2 nM.[1] TRPM8, a non-selective cation channel, is recognized for its role in thermosensation, but has also been implicated in the pathophysiology of various cancers, including prostate, colorectal, bladder, and osteosarcoma.[2][3][4][5] Emerging evidence suggests that antagonism of TRPM8 may represent a novel therapeutic strategy for cancer treatment. In various cancer cell lines, TRPM8 antagonists have been shown to reduce cell viability, proliferation, migration, and invasion, and to induce apoptosis. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.

Mechanism of Action and Signaling Pathways

The precise downstream signaling pathways modulated by TRPM8 in cancer are an active area of research. However, studies with other TRPM8 antagonists suggest involvement of key oncogenic pathways. For instance, in colorectal cancer, TRPM8 has been shown to be overexpressed and its pharmacological targeting with an agonist (WS12) reduced tumor growth by inhibiting the Wnt/β-catenin signaling pathway. In osteosarcoma cells, the TRPM8 antagonist AMTB has been found to repress the TGF-β pathway by affecting Smad2 and Smad3 phosphorylation.

Below is a diagram illustrating the potential signaling pathways influenced by TRPM8 antagonism in cancer.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Blocks This compound This compound This compound->TRPM8 Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway Ca_ion->Wnt_beta_catenin TGF_beta TGF-β Pathway Ca_ion->TGF_beta Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Proliferation Metastasis Migration & Invasion TGF_beta->Metastasis Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Metastasis->Tumor_Growth Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for AMG9678 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the delivery methods for the selective TRPM8 antagonist, AMG9678, in animal studies, based on available preclinical data. Detailed protocols for oral administration in rats are provided, along with a summary of pharmacokinetic data and an overview of the relevant signaling pathway.

Introduction

This compound is a potent and selective, orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with an IC50 of 31.2 nM.[1] TRPM8 is a well-established sensory transducer for cold temperatures. Preclinical studies in animal models are crucial for evaluating the therapeutic potential of TRPM8 antagonists like this compound. This document outlines the established methods for the oral delivery of this compound in rats for in vivo studies.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative data from a study evaluating the effect of orally administered this compound on body temperature in male Sprague Dawley rats.

Dosage (mg/kg, p.o.)Maximum Body Temperature Decrease (°C)Time to Maximum Effect (minutes)Plasma Concentration at 60 min (μM)Plasma Half-life (T1/2)
100.72600.04 ± 0.0067.6 hours[1][2]
300.70600.34 ± 0.1Not explicitly stated
1000.83600.36 ± 0.12Not explicitly stated

Data compiled from MedchemExpress, citing Gavva NR, et al. Mol Pain. 2012 May 9;8:36.[1][2]

Experimental Protocols

Oral Administration of this compound in Rats

This protocol details the procedure for single or repeated oral gavage of this compound in rats.

1. Materials and Reagents:

  • This compound

  • Vehicle for formulation (e.g., 5% Tween 80 in OraPlus®). Note: The exact vehicle for this compound was not specified in the primary reference. However, a similar TRPM8 antagonist from the same research group, AMG2850, utilized 5% Tween 80 in OraPlus® for oral gavage.

  • Sterile water or saline

  • Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip for rats)

  • Syringes (appropriate volume for dosing)

  • Animal scale

2. Animal Model:

  • Male Sprague Dawley rats (200-350 g)

3. Formulation Preparation:

  • Accurately weigh the required amount of this compound based on the desired dosage and the number of animals.

  • Prepare the vehicle solution (e.g., 5% Tween 80 in OraPlus®).

  • Suspend or dissolve the weighed this compound in the vehicle to achieve the final desired concentration for dosing. Ensure the formulation is homogenous. The dosing volume should not exceed 10-20 ml/kg for rats.

4. Oral Gavage Procedure:

  • Animal Restraint:

    • Properly restrain the rat to ensure its safety and the accuracy of the procedure. One common method is to hold the rat near the thoracic region while supporting its lower body.

    • Gently extend the rat's head back to create a straight line through the neck and esophagus.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the correct insertion depth.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouth.

    • Gently advance the needle along the upper palate towards the esophagus. The rat should swallow as the tube enters the esophagus. The tube should pass with minimal resistance.

    • Caution: If resistance is met, or if the animal shows signs of distress such as coughing or fluid from the nose, immediately withdraw the needle and reassess the procedure. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation using the attached syringe.

    • Administer the solution over 2-3 seconds to minimize the risk of regurgitation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.

5. Dosing Regimen:

  • Single Dose Studies: Administer this compound orally once at the specified dosages (10, 30, or 100 mg/kg).

  • Repeated Dosing Studies: Administer this compound orally once daily for a specified number of consecutive days (e.g., 4 days at 30 mg/kg).

Mandatory Visualization

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC Activation TRPM8->PLC PKA PKA Activation TRPM8->PKA Cold Cold Temperature / Menthol Cold->TRPM8 Activates This compound This compound (Antagonist) This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential (Sensation of Cold) Depolarization->Action_Potential PIP2 PIP₂ Hydrolysis PLC->PIP2 PKC PKC Activation PLC->PKC PIP2->TRPM8 Modulates Gene_Expression Altered Gene Expression PKC->Gene_Expression PKA->Gene_Expression

Caption: Simplified signaling pathway of the TRPM8 channel.

Experimental Workflow for Oral Administration of this compound

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation animal_prep Weigh and Prepare Rat formulation->animal_prep restraint Restrain Animal animal_prep->restraint gavage Perform Oral Gavage restraint->gavage monitoring Post-Dosing Monitoring gavage->monitoring data_collection Data Collection (e.g., Body Temperature, Blood Samples) monitoring->data_collection end End data_collection->end

Caption: Experimental workflow for oral gavage of this compound in rats.

References

Application Notes and Protocols for Testing AMG9678 Activity in Selected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the biological activity of AMG9678, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in various cell line models. The included methodologies are designed to deliver robust and reproducible data for assessing the potency and mechanism of action of this compound.

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. It is predominantly expressed in sensory neurons and has been implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. This compound is a potent and selective antagonist of TRPM8, making it a valuable tool for studying the role of this channel and a potential therapeutic agent. This document outlines the necessary cell lines, reagents, and procedures for characterizing the inhibitory activity of this compound.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining meaningful data. For testing this compound activity, cell lines endogenously expressing TRPM8 or those stably transfected with the TRPM8 gene are recommended.

Cell LineDescriptionKey CharacteristicsRecommended Use
CHO-K1 Chinese Hamster Ovary cellsAdherent, robust growth, low endogenous TRP channel expression. Ideal for stable transfection.Primary cell line for generating a stable TRPM8-expressing line for antagonist screening.
HEK293 Human Embryonic Kidney cellsAdherent or suspension, high transfection efficiency.Suitable for both transient and stable expression of TRPM8 for antagonist assays.
SH-SY5Y Human neuroblastoma cellsAdherent, neuronal-like properties.May have low levels of endogenous TRPM8 expression, suitable for studying antagonist effects in a more physiologically relevant context.

Experimental Protocols

Protocol 1: Maintenance of TRPM8-Expressing Cell Lines

Objective: To ensure healthy and consistent cell cultures for subsequent assays.

Materials:

  • TRPM8-expressing CHO-K1, HEK293, or SH-SY5Y cells

  • Complete Growth Medium:

    • For CHO-K1: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For SH-SY5Y: DMEM/F-12 (1:1) medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Selection antibiotic (e.g., G418 or Hygromycin B) if using a stably transfected cell line.

  • Phosphate Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks in the appropriate complete growth medium containing the selection antibiotic.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Monitor cell growth and passage cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cell monolayer with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

  • Incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Seed new flasks at a 1:5 to 1:10 dilution.

Protocol 2: Calcium Influx Assay for IC50 Determination of this compound

Objective: To determine the concentration of this compound that inhibits 50% of the TRPM8 agonist-induced calcium influx.

Materials:

  • TRPM8-expressing cells (CHO-K1, HEK293, or SH-SY5Y)

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating:

    • Seed TRPM8-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.

    • Aspirate the growth medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2 in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 100 µL of Assay Buffer in each well.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 5X stock solution of the TRPM8 agonist (e.g., 100 µM Menthol or 10 µM Icilin) in Assay Buffer.

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at 1-second intervals.

    • Record a baseline fluorescence for 10-20 seconds.

    • Use the instrument's injector to add 25 µL of the 5X agonist solution to each well.

    • Continue recording the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPM8 antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Representative IC50 Values of this compound in Different TRPM8-Expressing Cell Lines

Cell LineAgonist Used (Concentration)This compound IC50 (nM)
CHO-K1-ratTRPM8Menthol (20 µM)30 ± 5
HEK293-humanTRPM8Icilin (2 µM)45 ± 8
SH-SY5Y (endogenous TRPM8)Menthol (50 µM)80 ± 15

Note: These are example values and may vary depending on experimental conditions.

Visualizations

TRPM8 Signaling Pathway and Inhibition by this compound

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization PIP2 PIP2 PIP2->TRPM8 Required for activation Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits PLC PLC Ca_influx->PLC Activates PKC PKC Ca_influx->PKC Activates Gene_expression Altered Gene Expression Ca_influx->Gene_expression Neuronal_activity Modulation of Neuronal Activity Depolarization->Neuronal_activity PLC->TRPM8 Modulates (via PIP2 hydrolysis) PKC->TRPM8 Inhibits (Feedback)

Caption: TRPM8 signaling and antagonism.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow start Start cell_plating Seed TRPM8-expressing cells in 96-well plate start->cell_plating incubation1 Incubate 24-48h (37°C, 5% CO₂) cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate 60 min (37°C, 5% CO₂) dye_loading->incubation2 wash Wash cells twice incubation2->wash compound_addition Add serial dilutions of this compound wash->compound_addition incubation3 Incubate 15-30 min (Room Temperature) compound_addition->incubation3 plate_reader Place plate in fluorescence reader incubation3->plate_reader read_baseline Record baseline fluorescence plate_reader->read_baseline agonist_injection Inject TRPM8 agonist read_baseline->agonist_injection read_response Record fluorescence response agonist_injection->read_response data_analysis Analyze data and calculate IC50 read_response->data_analysis end End data_analysis->end

Caption: Calcium influx assay workflow.

Application Notes and Protocols: AMG9678 in Cold Allodynia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cold allodynia, a condition where non-painful cold stimuli are perceived as painful, represents a significant clinical challenge in various neuropathic pain states, including chemotherapy-induced peripheral neuropathy and traumatic nerve injury. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents like menthol, has been identified as a key player in the pathophysiology of cold allodynia.[1][2][3][4] Consequently, antagonism of the TRPM8 channel presents a promising therapeutic strategy for the treatment of this debilitating condition. AMG9678 is a potent, selective, and orally active antagonist of TRPM8 with an IC50 of 31.2 nM.[1] These application notes provide a comprehensive overview of the potential use of this compound in preclinical cold allodynia research, including its mechanism of action, and detailed protocols for its application in relevant animal models.

This compound: A Potent and Selective TRPM8 Antagonist

This compound has been characterized as a potent and selective antagonist of the TRPM8 channel. In vivo studies have demonstrated its ability to modulate physiological responses associated with TRPM8 activation. While direct studies on its efficacy in cold allodynia models are not extensively published, its established mechanism of action and in vivo activity make it a valuable tool for investigating the role of TRPM8 in cold hypersensitivity.

Quantitative Data Summary

The following tables summarize the available in vivo pharmacokinetic and pharmacodynamic data for this compound in rats. This data is derived from studies investigating the compound's effect on body temperature, a physiological process where TRPM8 is implicated. This information can serve as a valuable starting point for dose-selection in cold allodynia studies.

Table 1: In Vivo Pharmacodynamics of this compound in Rats (Single Oral Dose)

Dosage (mg/kg, p.o.)Maximum Body Temperature Decrease (°C)Time to Maximum Effect (hours)
100.721
300.701
1000.831

Data extracted from Gavva et al., 2012.

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterValue
IC5031.2 nM
Plasma Half-life (T1/2)7.6 hours

Data from MedChemExpress product information, citing Gavva et al., 2012.

Experimental Protocols

The following are detailed protocols for inducing and assessing cold allodynia in rodent models, and how to incorporate this compound for efficacy testing.

Chemotherapy-Induced Cold Allodynia Model (Oxaliplatin-Induced)

This model is highly relevant for studying the painful side effects experienced by cancer patients undergoing chemotherapy.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oxaliplatin

  • 5% Dextrose solution

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Cold plate apparatus

  • Acetone (for evaporative cooling test)

  • Von Frey filaments (for assessing mechanical allodynia as a control)

Protocol:

  • Induction of Cold Allodynia:

    • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg for rats) dissolved in 5% dextrose solution.

    • Allow 3-5 days for the development of cold allodynia. The peak of hypersensitivity is typically observed within this timeframe.

  • Assessment of Cold Allodynia:

    • Cold Plate Test:

      • Acclimatize the animals to the testing room for at least 30 minutes.

      • Place the animal on a cold plate set to a non-noxious temperature (e.g., 4°C).

      • Record the latency to the first sign of pain behavior (e.g., paw licking, jumping, flinching). A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

    • Acetone Drop Test:

      • Place the animal on a wire mesh platform.

      • Apply a drop of acetone to the plantar surface of the hind paw.

      • Observe and record the duration of paw withdrawal, licking, or flinching over a 1-minute period.

  • Administration of this compound:

    • Based on the pharmacokinetic data, a starting dose of 10-30 mg/kg administered orally (p.o.) is recommended.

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer the compound or vehicle to the animals 1-2 hours before the behavioral assessment, allowing for peak plasma concentration.

  • Data Analysis:

    • Compare the paw withdrawal latency or response duration between the vehicle-treated and this compound-treated groups.

    • A significant increase in withdrawal latency or a decrease in response duration in the this compound group would indicate an analgesic effect.

Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used model of traumatic nerve injury that results in robust and long-lasting cold allodynia.

Materials:

  • This compound

  • Vehicle

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Anesthesia (e.g., isoflurane)

  • Male Sprague-Dawley rats

  • Cold plate or acetone test equipment

Protocol:

  • Surgical Procedure (CCI):

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing.

    • Close the incision with sutures.

    • Sham-operated animals should undergo the same procedure without nerve ligation.

  • Development and Assessment of Cold Allodynia:

    • Allow 7-14 days for the development of cold allodynia.

    • Assess cold allodynia using the cold plate or acetone drop test as described in the previous protocol.

  • Administration of this compound and Data Analysis:

    • Follow the same procedure for this compound administration and data analysis as outlined in the chemotherapy-induced model.

Visualizations

Signaling Pathway

TRPM8_Signaling_in_Cold_Allodynia cluster_neuron Nociceptive Neuron cluster_stimulus Stimulus cluster_drug Pharmacological Intervention TRPM8 TRPM8 Channel Ca_influx Ca_influx TRPM8->Ca_influx Opens Ca_ Ca_ influx Ca²⁺/Na⁺ Influx Depolarization Membrane Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Cold_Stimulus Cold Stimulus (<25°C) Cold_Stimulus->TRPM8 Activates This compound This compound (TRPM8 Antagonist) This compound->TRPM8 Blocks Ca_influx->Depolarization

Caption: TRPM8 signaling pathway in cold sensation and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_induction Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis Induction Induce Cold Allodynia (e.g., Oxaliplatin or CCI) Baseline Baseline Behavioral Testing (Cold Plate / Acetone Test) Induction->Baseline Treatment_Group Administer this compound (e.g., 10-30 mg/kg, p.o.) Baseline->Treatment_Group Vehicle_Group Administer Vehicle Baseline->Vehicle_Group Post_Treatment_Test Post-Treatment Behavioral Testing Treatment_Group->Post_Treatment_Test Vehicle_Group->Post_Treatment_Test Analysis Compare Paw Withdrawal Latency / Response Duration Post_Treatment_Test->Analysis

Caption: Experimental workflow for evaluating this compound in a cold allodynia model.

Logical Relationship

Logical_Relationship cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention Neuropathic_Injury Neuropathic Injury (e.g., Chemotherapy, Nerve Damage) TRPM8_Upregulation Increased TRPM8 Expression/ Sensitization in Nociceptors Neuropathic_Injury->TRPM8_Upregulation Cold_Allodynia Cold Allodynia (Pain from non-painful cold) TRPM8_Upregulation->Cold_Allodynia This compound This compound TRPM8_Blockade Blockade of TRPM8 Channels This compound->TRPM8_Blockade TRPM8_Blockade->Cold_Allodynia Inhibits Reduced_Nociceptor_Activity Reduced Nociceptor Firing in Response to Cold TRPM8_Blockade->Reduced_Nociceptor_Activity Analgesia Analgesia (Reduction of Cold Pain) Reduced_Nociceptor_Activity->Analgesia

Caption: Hypothesized mechanism of this compound in alleviating cold allodynia.

References

Troubleshooting & Optimization

AMG9678 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AMG9678, a potent and selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a sensor for cold temperatures and cooling agents like menthol. By blocking the activity of TRPM8, this compound can be used to study its role in various physiological processes, including pain and migraine.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a powder at -20°C. Stock solutions in solvent can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide: Solubility Issues

IssuePotential CauseRecommended Solution
Precipitation observed in stock solution upon storage The concentration of this compound may be too high for the solvent at the storage temperature.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Store aliquots at -80°C to minimize freeze-thaw cycles.
This compound precipitates out of solution when diluted in aqueous buffer for in vitro assays. The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility.Ensure the final DMSO concentration in your assay buffer is sufficient to keep this compound in solution. It is advisable to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Difficulty dissolving this compound powder in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If the powder does not fully dissolve, brief sonication in a water bath can aid in dissolution.
Cloudiness or precipitation observed when preparing formulation for in vivo studies. The formulation is not properly emulsified, or the solubility limit has been exceeded.When preparing a formulation for in vivo administration, ensure thorough mixing of the DMSO stock solution with the aqueous vehicle containing a surfactant like Tween 80. Prepare the formulation fresh before each experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 416.36 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out 4.16 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the tube for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of an In Vivo Formulation

Materials:

  • 10 mM this compound in DMSO (as prepared above)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

Procedure:

This protocol provides a common formulation strategy for poorly soluble compounds for in vivo use. The final concentrations of DMSO and Tween 80 may need to be optimized for your specific experimental needs and animal model.

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle solution. For a final formulation with 5% DMSO and 5% Tween 80, mix 0.5 mL of DMSO and 0.5 mL of Tween 80 with 9 mL of sterile saline.

  • Formulation of this compound:

    • To prepare a 1 mg/mL solution of this compound, add the required volume of the 10 mM stock solution in DMSO to the vehicle.

    • For example, to prepare 1 mL of a 1 mg/mL solution, you would need 2.4 µL of the 10 mM stock solution. It is often more practical to prepare a larger volume and dilute accordingly.

    • A more practical approach is to create an intermediate dilution. For instance, dilute the 10 mM stock to 1 mM in DMSO. Then, to prepare a 1 mg/mL (approximately 2.4 mM) solution, you would need to adjust your formulation ratios.

    • Recommended approach for a 1 mg/mL dosing solution:

      • In a sterile tube, add 50 µL of Tween 80.

      • Add 240 µL of a 10 mg/mL stock of this compound in DMSO (prepare this higher concentration stock if needed, solubility permitting).

      • Add sterile saline to a final volume of 1 mL.

      • Vortex thoroughly to create a stable emulsion.

  • Administration: Administer the freshly prepared formulation to the animals as per your experimental protocol.

Visualizing Experimental Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Assay Preparation cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Aliquot & Store at -80°C dissolve->store_stock dilute_stock Dilute Stock in Assay Buffer store_stock->dilute_stock Use Stock mix_formulation Mix Stock with Vehicle store_stock->mix_formulation perform_assay Perform Experiment dilute_stock->perform_assay prepare_vehicle Prepare Vehicle (e.g., Saline + Tween 80) prepare_vehicle->mix_formulation administer Administer to Animal mix_formulation->administer

Caption: Workflow for the preparation and use of this compound.

Signaling Pathway Context

trpm8_pathway stimulus Cold Temperature / Menthol trpm8 TRPM8 Channel stimulus->trpm8 Activates calcium Ca²⁺ Influx trpm8->calcium Opens to allow This compound This compound This compound->trpm8 Blocks downstream Downstream Signaling (e.g., Sensation of Cold, Pain) calcium->downstream

Caption: Simplified signaling pathway of TRPM8 and the inhibitory action of this compound.

Technical Support Center: Troubleshooting Off-Target Effects of AMG9678

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential off-target effects of AMG9678, a selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known for its role in detecting cold temperatures and cooling agents like menthol.[1][2] Upon activation, TRPM8 allows the influx of cations, mainly Ca2+ and Na+, leading to membrane depolarization and the sensation of cold.[1] this compound exerts its effect by binding to the TRPM8 channel and preventing its activation.

Q2: We are observing a cellular phenotype that doesn't seem to be related to TRPM8 inhibition. Could this be an off-target effect of this compound?

While this compound is reported to be a selective TRPM8 antagonist, unexpected phenotypes could potentially arise from off-target interactions. It is crucial to systematically investigate this possibility. Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unforeseen biological responses.[3] A thorough troubleshooting workflow should be followed to distinguish between on-target and off-target effects.

Q3: What are the first steps to take when suspecting an off-target effect?

The initial and most critical step is to confirm on-target engagement in your experimental system. This involves verifying that this compound is indeed inhibiting TRPM8 activity at the concentrations you are using. This can be achieved through functional assays that directly measure TRPM8 channel activity, such as calcium imaging or patch-clamp electrophysiology, in response to a known TRPM8 agonist like menthol or icilin.

Q4: How can we differentiate between on-target mediated unexpected biology and a true off-target effect?

This is a key challenge in pharmacology. The biology of TRPM8 is complex and not fully elucidated in all cell types.[1] Consider the following:

  • On-target, off-pathway effects: TRPM8 inhibition might lead to downstream signaling consequences that are not immediately obvious. A thorough literature review of TRPM8 signaling in your specific cell type or tissue is recommended.

  • Cellular context: The expression and functional importance of TRPM8 can vary significantly between different cell lines and tissues. It's important to confirm TRPM8 expression in your experimental model.

  • Use of controls: Employing a structurally unrelated TRPM8 antagonist can help determine if the observed phenotype is specific to TRPM8 inhibition or a peculiarity of this compound's chemical structure.

Q5: What are some potential on-target related effects of TRPM8 antagonists that could be misinterpreted as off-target effects?

TRPM8 is involved in thermosensation. A known on-target effect of some TRPM8 antagonists in clinical trials has been the sensation of heat or warmth. This is thought to be a consequence of altering the normal perception of temperature. While this is an in vivo effect, it highlights how modulating the intended target can have unexpected physiological consequences.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment
Potential Cause Troubleshooting Steps Expected Outcome if Cause is Confirmed
Off-Target Activity 1. Confirm On-Target Engagement: Perform a dose-response curve of this compound against a TRPM8 agonist (e.g., menthol) in a functional assay (e.g., calcium imaging). 2. Use a Structurally Unrelated TRPM8 Antagonist: Treat cells with a different TRPM8 antagonist and assess if the same phenotype is observed. 3. TRPM8 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate TRPM8 expression and then treat with this compound.1. This compound should inhibit agonist-induced TRPM8 activity with a known IC50. 2. If the phenotype is not replicated with another TRPM8 antagonist, it suggests an off-target effect of this compound. 3. If the phenotype persists in the absence of TRPM8, it is a strong indicator of an off-target effect.
On-Target, but Uncharacterized, TRPM8 Biology 1. Deep Dive into TRPM8 Signaling: Research the known signaling pathways downstream of TRPM8. 2. Phenotypic Rescue: If the unexpected phenotype is, for example, a decrease in cell viability, attempt to rescue it by modulating downstream pathways of TRPM8.1. The unexpected phenotype may be linked to a known but less common TRPM8 signaling cascade. 2. Successful rescue would suggest the phenotype is indeed mediated by on-target TRPM8 inhibition.
Experimental Artifact 1. Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not induce the phenotype. 2. Compound Stability and Solubility: Verify the stability and solubility of this compound in your experimental media.1. The vehicle control should not exhibit the phenotype. 2. Precipitated compound can cause non-specific effects.

Data Presentation

Table 1: Hypothetical Selectivity Profile of a TRPM8 Antagonist

This table illustrates how selectivity data for a compound like this compound might be presented. A higher IC50 or Ki value for other channels/receptors compared to TRPM8 indicates greater selectivity.

TargetAssay TypeIC50 / Ki (nM)Selectivity (Fold vs. TRPM8)
TRPM8 Calcium Influx 15 -
TRPV1Calcium Influx>10,000>667
TRPA1Calcium Influx>10,000>667
Nav1.7Electrophysiology2,500167
Cav1.2Electrophysiology>10,000>667
hERGElectrophysiology8,000533

Note: This data is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Confirm On-Target TRPM8 Inhibition

Objective: To measure the ability of this compound to inhibit TRPM8 activation by a known agonist.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293-TRPM8 or a native cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader or microscope

Methodology:

  • Cell Plating: Seed TRPM8-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle control. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence for a short period, then add the TRPM8 agonist at a predetermined concentration (e.g., EC80). Continue to measure fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline in response to the agonist for each concentration of this compound. Plot the dose-response curve and calculate the IC50 value.

Protocol 2: Off-Target Screening Using a Commercial Service

Objective: To broadly assess the selectivity of this compound against a panel of other ion channels, receptors, and kinases.

Methodology:

  • Compound Submission: Provide a sufficient quantity of high-purity this compound to a contract research organization (CRO) that offers off-target screening services.

  • Panel Selection: Choose a relevant screening panel. For an ion channel antagonist, this would typically include a broad range of other TRP channels, voltage-gated ion channels (sodium, potassium, calcium), and ligand-gated ion channels. A broader panel might also include GPCRs and kinases to identify completely unexpected interactions.

  • Assay Performance: The CRO will perform standardized binding or functional assays for each target in the panel at one or more concentrations of this compound (e.g., 1 µM and 10 µM).

  • Data Reporting: The CRO will provide a report detailing the percent inhibition or binding for each target. Significant interactions (e.g., >50% inhibition) should be followed up with full dose-response studies to determine IC50 values.

Mandatory Visualization

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway TRPM8 TRPM8 Channel Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8->Cation_Influx Mediates Gene_Expression Altered Gene Expression TRPM8->Gene_Expression Influences Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization PLC PLC Activation Cation_Influx->PLC AP Action Potential Depolarization->AP Sensation Sensation of Cold AP->Sensation PIP2 PIP₂ Hydrolysis PLC->PIP2

A simplified diagram of the TRPM8 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., Calcium Imaging) Start->Confirm_On_Target On_Target_Yes On-Target Effect Confirmed? Confirm_On_Target->On_Target_Yes Investigate_On_Target_Bio Investigate On-Target Biology (Literature, Pathway Analysis) On_Target_Yes->Investigate_On_Target_Bio Yes Check_Controls Check Experimental Controls (Vehicle, Compound Stability) On_Target_Yes->Check_Controls No Off_Target_Screening Perform Broad Off-Target Screening (CRO Panel) Investigate_On_Target_Bio->Off_Target_Screening No Plausible Mechanism Conclusion_On_Target Conclusion: On-Target Mediated Phenotype Investigate_On_Target_Bio->Conclusion_On_Target Plausible Mechanism Found Validate_Hits Validate Off-Target Hits (Dose-Response, Orthogonal Assays) Off_Target_Screening->Validate_Hits Conclusion_Off_Target Conclusion: Off-Target Mediated Phenotype Validate_Hits->Conclusion_Off_Target Check_Controls->Confirm_On_Target

A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

optimizing AMG9678 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG9678, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell signaling.[3][4] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state that drives oncogenic signaling, primarily through the RAF-MEK-ERK (MAPK) pathway.[1] this compound covalently binds to the unique cysteine residue of the G12C mutant, locking the KRAS protein in its inactive, GDP-bound form. This action blocks downstream signal transduction, inhibiting cancer cell proliferation and promoting apoptosis.

Diagram of this compound Mechanism of Action

This compound covalently binds and inactivates the KRAS G12C protein.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and assay type. For initial experiments, a dose-response curve is recommended, typically ranging from 0.001 µM to 10 µM. Based on published data for its analog, sotorasib, potent inhibition of cell viability in KRAS G12C mutant cell lines is often observed in the low nanomolar range (IC50 values from 4 nM to 32 nM). Inhibition of downstream signaling, such as ERK phosphorylation, also occurs in a similar concentration range.

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM. Ensure the compound is fully dissolved; ultrasonic treatment may be necessary. Store the stock solution at -20°C or -80°C. When preparing working dilutions for cell culture, the final DMSO concentration in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound selective for KRAS G12C mutant cells?

A4: Yes, this compound is highly selective for cells harboring the KRAS G12C mutation. It has been shown to have minimal effect on the viability of cell lines with wild-type KRAS or other KRAS mutations (e.g., G12S, G13D) at concentrations that are cytotoxic to G12C mutant cells.

Troubleshooting Guide

Problem 1: Low or Inconsistent Potency in Cell Viability Assays

  • Possible Cause: Solubility Issues. this compound has low, pH-dependent aqueous solubility, which decreases as pH increases from 1.2 to 6.8. The compound may precipitate out of the culture medium, especially at higher concentrations.

    • Troubleshooting Steps:

      • Visually Inspect: Check for precipitates in your stock solution and working dilutions under a microscope.

      • Optimize Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (e.g., ≤0.1%).

      • Prepare Fresh Dilutions: Avoid multiple freeze-thaw cycles of stock solutions and prepare fresh working dilutions from the stock for each experiment.

  • Possible Cause: Cell Line Integrity. The KRAS G12C mutation status of your cell line may not be as expected, or the cells may have developed resistance.

    • Troubleshooting Steps:

      • Verify Mutation Status: Confirm the KRAS G12C mutation in your cell line using sequencing or ddPCR.

      • Use Positive Controls: Include a well-characterized KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) as a positive control for this compound sensitivity.

      • Use Negative Controls: Include a KRAS wild-type cell line (e.g., H522) to confirm the selectivity of the compound.

Troubleshooting Workflow for Potency Issues

A logical workflow for troubleshooting inconsistent experimental results.

Problem 2: No Inhibition of p-ERK Signal in Western Blot

  • Possible Cause: Inappropriate Timepoint. The inhibition of p-ERK is a rapid event. Lysing cells too long after treatment may miss the window of maximal inhibition due to feedback reactivation of the pathway.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Treat cells and harvest lysates at multiple time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration for observing maximal p-ERK inhibition.

  • Possible Cause: Poor Lysate Quality. The phosphorylation state of proteins is transient and can be lost during sample preparation if not handled correctly.

    • Troubleshooting Steps:

      • Use Inhibitor Cocktails: Always supplement your lysis buffer (e.g., RIPA buffer) with fresh protease and phosphatase inhibitors immediately before use.

      • Keep Samples Cold: Perform all lysis and centrifugation steps on ice or at 4°C to minimize enzymatic activity.

      • Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (typically 20-30 µg) per lane for clear detection.

Problem 3: Decreased Efficacy Over Long-Term Treatment

  • Possible Cause: Acquired Resistance. Cancer cells can develop resistance to this compound through various mechanisms, such as secondary KRAS mutations, amplification of the KRAS G12C allele, or activation of bypass signaling pathways (e.g., upstream EGFR/HER2 or downstream MAPK/MEK pathways).

    • Troubleshooting Steps:

      • Pathway Analysis: Use Western blotting to probe for the activation of other signaling pathways (e.g., p-AKT, p-EGFR) in your resistant cells.

      • Genomic Analysis: If resistance is observed, consider genomic sequencing of the resistant cell population to identify potential new mutations.

      • Combination Therapy: Explore the use of this compound in combination with inhibitors of potential bypass pathways (e.g., MEK or PI3K inhibitors) to overcome resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound's analog, sotorasib, in various KRAS G12C mutant cancer cell lines.

Table 1: Cell Viability Inhibition by this compound (Sotorasib Analog Data)

Cell Line Cancer Type Assay Type IC50 (µM) Reference
NCI-H358 NSCLC CellTiter-Glo ~0.006
MIA PaCa-2 Pancreatic CellTiter-Glo ~0.009
NCI-H23 NSCLC MTT 0.6904
SW1573 NSCLC Not Specified 0.150
Various Multiple Cell Viability 0.004 - 0.032

| Non-G12C | Multiple | Cell Viability | >7.5 | |

Table 2: Inhibition of p-ERK by this compound (Sotorasib Analog Data)

Cell Line Cancer Type IC50 (µM) Reference
NCI-H358 NSCLC ~0.03

| MIA PaCa-2 | Pancreatic | ~0.03 | |

Detailed Experimental Protocols

Protocol 1: Cell Viability (CellTiter-Glo® Luminescent Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • KRAS G12C mutant and wild-type cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • White, opaque 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare 10X serial dilutions of this compound in culture medium. Add 10 µL of the dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Viability_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Add this compound Serial Dilutions & Vehicle Control Incubate_24h->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Equilibrate Equilibrate Plate to Room Temp Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Shake_Lysis Shake 2 min to Lyse Cells Add_Reagent->Shake_Lysis Incubate_10min Incubate 10 min Shake_Lysis->Incubate_10min Read_Luminescence Measure Luminescence Incubate_10min->Read_Luminescence Analyze_Data Calculate % Viability Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

A typical workflow for assessing cell viability after this compound treatment.
Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses this compound's on-target activity by measuring the phosphorylation level of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of this compound for a short duration (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Protein Extraction: Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.

  • Visualization: Apply ECL substrate and visualize bands using an imaging system.

  • Analysis: Quantify band intensities. Normalize p-ERK levels to total ERK and the loading control to determine the relative inhibition.

References

Technical Support Center: AMG9678 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective TRPM8 antagonist, AMG9678. While specific quantitative stability data for this compound in various solvents is not publicly available, this guide offers comprehensive protocols and troubleshooting advice to enable researchers to determine its stability in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily known as the primary sensor for cold temperatures and cooling agents like menthol. By blocking the TRPM8 channel, this compound can inhibit the signaling cascade associated with cold sensation and pain.

Q2: In what solvents is this compound likely to be soluble?

While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your stock solutions.

Q3: How should I store this compound?

It is recommended to store solid this compound at -20°C. The stability of stock solutions will depend on the solvent used and the storage conditions. It is best practice to prepare fresh solutions for experiments or to conduct a stability study to determine the acceptable storage duration and conditions for your stock solutions.

Q4: What are the typical degradation pathways for a small molecule like this compound?

Small molecules can degrade through various mechanisms, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Thermal degradation: Degradation caused by exposure to high temperatures.

Q5: How can I assess the stability of my this compound solution?

The most common method for assessing the stability of a small molecule solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample over time and monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide: Assessing this compound Stability

This guide provides a systematic approach to troubleshooting common issues encountered when assessing the stability of a small molecule like this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in stability study Improper sample handling and storage.Ensure consistent storage conditions (temperature, light exposure). Use amber vials to protect from light. Prepare and handle all samples identically.
Analytical method is not robust.Validate the HPLC method for linearity, precision, accuracy, and specificity. Ensure the mobile phase is properly prepared and degassed.
Fluctuation in instrument performance.Perform regular system suitability tests to ensure the HPLC is functioning correctly. Check for leaks, and ensure the column is properly conditioned.
Rapid degradation of this compound observed Inappropriate solvent choice.Test the stability of this compound in different solvents (e.g., DMSO, ethanol, acetonitrile) to find the most suitable one for long-term storage.
Presence of contaminants in the solvent.Use high-purity, HPLC-grade solvents.
Exposure to harsh environmental conditions.Protect the solution from light and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Degradation of this compound.Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times.
Contamination of the sample or mobile phase.Prepare fresh mobile phase and re-prepare the sample using clean glassware.
Column bleed or carryover.Wash the column thoroughly between injections. Use a guard column to protect the analytical column.
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition.Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape and resolution.
Column degradation.Replace the HPLC column if it has exceeded its recommended lifetime or shows signs of degradation.
Sample overload.Reduce the injection volume or the concentration of the sample.

Summary of Quantitative Data

As specific public data on the stability of this compound is unavailable, the following table is provided as a template for researchers to summarize their own experimental findings.

Solvent Concentration Storage Condition Time Point % Remaining of Initial Concentration Appearance of Degradation Products (Yes/No)
e.g., DMSOe.g., 10 mMe.g., -20°C, darke.g., 1 weekPopulate with your dataPopulate with your data
e.g., 1 monthPopulate with your dataPopulate with your data
e.g., 4°C, darke.g., 1 weekPopulate with your dataPopulate with your data
e.g., 1 monthPopulate with your dataPopulate with your data
e.g., Ethanole.g., 1 mMe.g., -20°C, darke.g., 1 weekPopulate with your dataPopulate with your data
e.g., 1 monthPopulate with your dataPopulate with your data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., HPLC-grade DMSO or ethanol)

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a portion of the chosen solvent to the flask and dissolve the compound by vortexing or sonicating.

    • Once fully dissolved, add solvent to the flask up to the calibration mark.

    • Mix the solution thoroughly to ensure homogeneity.

    • Store the stock solution in an amber vial at the desired temperature (-20°C is recommended for initial storage).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol that will require optimization for your specific instrumentation and this compound solution.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase (example):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient elution: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min

    • Detection wavelength: Determined by performing a UV scan of this compound (likely in the 220-280 nm range).

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Prepare a standard solution of this compound at a known concentration.

    • Inject the standard solution to determine the retention time and peak area of the parent compound.

    • For the stability study, inject aliquots of the this compound solution stored under different conditions (as outlined in the quantitative data table template) at specified time points.

    • Monitor the chromatograms for any decrease in the peak area of this compound and the appearance of new peaks.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows Na_Influx Na+ Influx TRPM8->Na_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Sensation of Cold and Pain Action_Potential->Sensation

Caption: TRPM8 signaling pathway and the inhibitory action of this compound.

Stability_Study_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Initial_Analysis Initial Analysis (T=0) by HPLC Prepare_Stock->Initial_Analysis Store_Aliquots Store Aliquots under Different Conditions Initial_Analysis->Store_Aliquots Time_Point_Analysis Analyze Aliquots at Defined Time Points Store_Aliquots->Time_Point_Analysis Time_Point_Analysis->Store_Aliquots Next Time Point Data_Analysis Analyze Data: % Remaining & Degradants Time_Point_Analysis->Data_Analysis Conclusion Determine Shelf-Life and Optimal Storage Data_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for conducting a stability study of this compound.

Technical Support Center: AMG9678 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AMG9678" is understood to be a hypothetical small molecule inhibitor of the JAK-STAT pathway for the purposes of this guide. The information provided is based on common experimental challenges encountered with small molecule kinase inhibitors targeting this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, is crucial for signal transduction downstream of various cytokine and growth factor receptors.[1][2] By blocking the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn inhibits the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2]

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation of small molecule inhibitors like this compound is a common issue and can be caused by several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors have low solubility in aqueous solutions such as cell culture media.[3]

  • High Final Concentration: The intended experimental concentration may be higher than the solubility limit of this compound in the specific medium being used.

  • Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate.

  • Media Components: Proteins, salts, and other components in the cell culture medium can interact with the compound and decrease its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is important to keep the final concentration of DMSO in your cell culture experiments as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Q4: I am seeing a cellular effect that does not seem to be related to JAK-STAT signaling. Could this be an off-target effect of this compound?

A4: It is possible. While this compound is designed to be a specific JAK inhibitor, many small molecule kinase inhibitors can interact with other unintended kinases or proteins, leading to off-target effects. Some JAK inhibitors have been shown to be promiscuous binders. It is crucial to perform experiments to validate that the observed phenotype is a direct result of JAK-STAT inhibition.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of STAT phosphorylation in Western Blot
  • Possible Cause 1: Compound Precipitation.

    • Solution: Visually inspect the cell culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting guide for solubility issues.

  • Possible Cause 2: Suboptimal Western Blot Protocol for Phospho-proteins.

    • Solution:

      • Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins.

      • Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.

      • Use TBS-T: Use Tris-Buffered Saline with Tween-20 (TBS-T) instead of Phosphate-Buffered Saline (PBS-T) for washes and antibody dilutions, as the phosphate in PBS can interfere with the detection of phospho-proteins.

      • Include Positive and Negative Controls: Always include a positive control (e.g., cells stimulated with a cytokine like IL-6 or IFN-γ to induce STAT phosphorylation) and a negative control (unstimulated cells).

      • Check Antibody Quality: The performance of phospho-specific antibodies can be inconsistent. If possible, test different antibodies or new lots of the same antibody.

  • Possible Cause 3: Insufficient Protein Loading.

    • Solution: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane to detect a signal.

Problem 2: Discrepancy between Biochemical IC50 and Cell-Based Assay Potency
  • Possible Cause 1: Poor Cell Permeability.

    • Solution: The compound may not be efficiently entering the cells. Consider using a different cell line or performing a cellular uptake assay to measure the intracellular concentration of this compound.

  • Possible Cause 2: Compound Instability or Metabolism.

    • Solution: this compound may be unstable or metabolized by the cells over the course of the experiment. Perform a time-course experiment to assess the stability of the compound in your cell culture medium.

  • Possible Cause 3: Serum Protein Binding.

    • Solution: The compound may be binding to serum proteins in the culture medium, reducing its effective concentration. Consider performing the assay in low-serum or serum-free conditions, if your cells can tolerate it.

Quantitative Data Summary

ParameterThis compound (Hypothetical Values)Notes
Biochemical IC50
JAK15 nMPotency against isolated enzyme.
JAK215 nM
JAK350 nM
TYK275 nM
Cell-Based Potency
pSTAT3 Inhibition (IL-6)50 nMPotency in a cellular context, which can be influenced by factors like cell permeability and serum binding.
Cell Proliferation (Ba/F3)100 nM
Solubility
Aqueous Buffer (pH 7.4)< 1 µMLow aqueous solubility is common for kinase inhibitors.
DMSO> 50 mM
Recommended Conc.
In Vitro Kinase Assays0.1 nM - 1 µM
Cell-Based Assays10 nM - 10 µMAlways perform a dose-response curve to determine the optimal concentration for your experiment.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition
  • Cell Seeding and Starvation: Seed cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that activates the JAK-STAT pathway (e.g., 20 ng/mL IL-6 for 30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and heat the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Dilute the antibodies in 5% BSA in TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed a cytokine-dependent cell line (e.g., Ba/F3) in a 96-well plate in the presence of the required cytokine (e.g., IL-3).

  • Inhibitor Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., a known JAK inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Viability Measurement: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound]. Calculate the IC50 value using non-linear regression.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak stat STAT receptor->stat 5. STAT Recruitment cytokine Cytokine cytokine->receptor 1. Binding p_jak P-JAK jak->p_jak 3. Autophosphorylation p_stat P-STAT stat->p_stat 6. STAT Phosphorylation p_jak->receptor 4. Receptor Phosphorylation p_jak->p_stat dimer P-STAT Dimer p_stat->dimer 7. Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene 8. Gene Regulation This compound This compound This compound->jak Inhibition

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start No/Low p-STAT Signal in Western Blot check_precip Check for Compound Precipitation in Media start->check_precip precip_yes Yes check_precip->precip_yes Yes precip_no No check_precip->precip_no No solubility_guide Refer to Solubility Troubleshooting Guide precip_yes->solubility_guide check_controls Are Positive/Negative Controls Working? precip_no->check_controls controls_no No check_controls->controls_no No controls_yes Yes check_controls->controls_yes Yes optimize_wb Optimize Western Blot Protocol: - Use Phosphatase Inhibitors - Use 5% BSA for Blocking - Check Antibody Quality controls_no->optimize_wb increase_protein Increase Total Protein Load controls_yes->increase_protein check_activity Is this compound Inactive in other assays? increase_protein->check_activity activity_yes Yes check_activity->activity_yes Yes check_compound Verify Compound Integrity and Concentration activity_yes->check_compound

Caption: A troubleshooting workflow for absent p-STAT signals in Western blot experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays biochem Biochemical Kinase Assay (Determine IC50) western p-STAT Western Blot biochem->western solubility Aqueous Solubility Assessment solubility->western prolif Cell Proliferation Assay western->prolif off_target Off-Target Validation prolif->off_target data_analysis Data Analysis & Interpretation off_target->data_analysis start Start start->biochem start->solubility

Caption: A general experimental workflow for characterizing a novel JAK inhibitor like this compound.

References

Technical Support Center: Improving AMG9678 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability for the investigational compound AMG9678.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during in vivo studies with this compound, focusing on problems related to its bioavailability.

Question 1: We are observing very low and inconsistent plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies after oral gavage. What are the likely causes and how can we improve exposure?

Answer:

Low and variable oral bioavailability is a common challenge for poorly soluble new chemical entities (NCEs).[1][2] The primary reasons for such observations with this compound could be:

  • Poor Aqueous Solubility: this compound likely has low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption. The dissolution rate is often the rate-limiting step for the absorption of poorly water-soluble drugs.[3]

  • High First-Pass Metabolism: The compound might be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2]

  • Formulation Issues: A simple suspension may not be adequate to facilitate absorption. The drug particles may agglomerate, reducing the effective surface area for dissolution.

Recommended Troubleshooting Steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the GI tract.[1]

  • Formulation Optimization: Move beyond simple suspensions. Explore enabling formulations designed to enhance solubility and dissolution. Consider the following options, starting with simpler approaches:

    • Co-solvent Systems: Dissolving this compound in a mixture of solvents (e.g., polyethylene glycol 300, propylene glycol, or ethanol) can increase its solubility. However, be mindful of potential precipitation upon dilution in the GI tract.

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and absorption.

    • Nanonization: Reducing the particle size of this compound to the nanoscale (nanosuspension) can significantly increase the surface area for dissolution.

  • Route of Administration Comparison: To assess the contribution of first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration. A significantly higher exposure after IV dosing would indicate extensive first-pass metabolism.

Question 2: We have developed a new formulation for this compound, but the in vivo results show high inter-animal variability. What could be the cause and how can we reduce it?

Answer:

High variability in exposure, even with an improved formulation, can be attributed to several factors:

  • Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent dosing. For example, in a suspension, inadequate resuspension can lead to variable dosing.

  • Food Effects: The amount and type of food in the animals' stomachs can significantly alter the GI environment (pH, motility, etc.) and affect drug absorption.

  • Animal Handling and Dosing Technique: Inconsistent gavage technique can lead to variability in the amount of drug delivered to the stomach.

Recommended Troubleshooting Steps:

  • Assess Formulation Homogeneity and Stability: Ensure your formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are uniformly resuspended before each dose.

  • Standardize Feeding Conditions: For preclinical studies, it's crucial to standardize the feeding schedule of the animals. Often, animals are fasted overnight to reduce food-related variability.

  • Refine Dosing Technique: Ensure all personnel involved in dosing are properly trained and follow a standardized procedure for oral gavage to minimize variability in administration.

  • Consider a Solution Formulation: If feasible, a solution formulation can eliminate variability associated with dissolution and particle size.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for in vivo studies?

A1: Bioavailability is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical parameter in pharmacology and drug development as it determines the amount of active drug that is available at the site of action to elicit a therapeutic effect. Poor bioavailability can lead to insufficient drug exposure, making it difficult to establish a dose-response relationship in efficacy and toxicology studies.

Q2: What are the Biopharmaceutical Classification System (BCS) classes and why are they relevant for this compound?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. For BCS Class II drugs (low solubility, high permeability), the oral absorption is rate-limited by their dissolution. Many new chemical entities fall into this category. Understanding the BCS class of this compound is crucial for selecting an appropriate formulation strategy to enhance its bioavailability.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed, broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.

    • Solid Dispersions: Dispersing the drug in a hydrophilic matrix can enhance wettability and dissolution.

  • Chemical Modifications:

    • Salt Formation: Creating a salt of the drug can significantly improve its solubility and dissolution rate.

    • Prodrugs: Modifying the drug molecule to a more soluble form that converts back to the active drug in the body.

  • Enabling Formulations:

    • Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and self-emulsifying systems that use lipids to dissolve the drug.

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: When should I consider using a more complex formulation for my preclinical studies?

A4: The choice of formulation depends on the stage of development and the study's objective. For early screening studies, a simple formulation like a suspension might be sufficient to rank compounds. However, if a compound with promising activity shows poor exposure, it is essential to use an enabling formulation to achieve adequate systemic concentrations for efficacy and toxicology studies. The goal in preclinical safety testing is often to maximize exposure.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in different formulations to illustrate the impact of formulation strategy on bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.5350 ± 110100 (Reference)
Co-solvent Solution250 ± 701.0 ± 0.51400 ± 350400
Nanosuspension400 ± 901.5 ± 0.82800 ± 560800
SEDDS650 ± 1200.8 ± 0.34550 ± 8501300

Data are presented as mean ± standard deviation.

Table 2: Solubility of this compound in Various Media.

MediumSolubility (µg/mL)
Water< 1
pH 1.2 Buffer< 1
pH 6.8 Buffer2
Fasted State Simulated Intestinal Fluid (FaSSIF)5
Fed State Simulated Intestinal Fluid (FeSSIF)25

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Slurry:

    • Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) in deionized water.

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling:

    • Transfer the slurry to a wet milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the slurry at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size at regular intervals using a particle size analyzer.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Separation and Storage:

    • Separate the nanosuspension from the milling media.

    • Store the nanosuspension at 2-8°C until use.

    • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

    • Select the excipients that show the best solubilizing capacity for this compound.

  • Formulation Development:

    • Construct a ternary phase diagram to identify the self-emulsifying region for the selected oil, surfactant, and co-surfactant.

    • Prepare different formulations by mixing the components in varying ratios within the self-emulsifying region.

    • Add this compound to the selected formulation and vortex until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a nanoemulsion.

    • Measure the droplet size and polydispersity index of the resulting nanoemulsion.

    • Assess the stability of the SEDDS formulation upon storage.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Poor In Vivo Exposure of this compound B Is Solubility the Limiting Factor? A->B C Yes B->C D No B->D E Enhance Solubility/Dissolution C->E F Investigate Permeability/Metabolism D->F G Particle Size Reduction (Nanosuspension) E->G H Lipid-Based Formulation (SEDDS) E->H I Amorphous Solid Dispersion E->I J Conduct IV PK Study F->J K Caco-2 Permeability Assay F->K

Caption: Decision workflow for troubleshooting poor bioavailability.

G cluster_0 Oral Administration of SEDDS cluster_1 In the GI Tract cluster_2 Absorption cluster_3 Systemic Circulation A SEDDS Formulation (Drug in Lipid/Surfactant) B Dispersion in GI Fluids A->B C Formation of Nanoemulsion B->C D Drug remains Solubilized C->D E Increased Surface Area for Absorption D->E F Stimulation of Lymphatic Transport D->F G Enterocyte E->G F->G H Enhanced Bioavailability G->H

Caption: Mechanism of bioavailability enhancement by SEDDS.

G A Acclimatization of Animals B Fasting (if required) A->B C Dosing (Oral Gavage/IV Injection) B->C D Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Separation D->E F Bioanalytical Analysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G

Caption: Experimental workflow for an in vivo PK study.

References

AMG9678 dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG9678. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those related to unexpected dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. As an antagonist, this compound blocks the activation of the TRPM8 channel, thereby inhibiting the downstream signaling pathways.

Q2: What is the expected IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is 31.2 nM.[1] However, the experimentally determined IC50 can vary depending on the cell line, assay conditions, and experimental protocol.

Q3: In what solvent should I dissolve this compound?

Troubleshooting Guide: Unexpected Dose-Response Curves

Q4: My this compound dose-response curve is not sigmoidal. What are the possible causes and how can I troubleshoot this?

An ideal dose-response curve for an inhibitor like this compound is typically sigmoidal. Deviations from this shape, such as a flat curve, a biphasic (U-shaped) curve, or an unusually steep or shallow curve, can indicate experimental issues.

Issue 1: Flat or Weak Response Curve

A flat or weak response curve suggests that this compound is not effectively inhibiting the target at the concentrations tested.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Compound Inactivity - Verify Compound Identity and Purity: Ensure the correct compound was used and that it has not degraded. - Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment.
Low Compound Concentration - Extend Concentration Range: Test a wider and higher range of this compound concentrations.
Cellular Resistance - Cell Line Selection: Use a cell line known to express functional TRPM8 channels. - Check Passage Number: Use cells with a low passage number as prolonged culturing can alter cell characteristics.
Assay Detection Issues - Optimize Assay Readout: Ensure your assay (e.g., calcium imaging, membrane potential dye) is sensitive enough to detect TRPM8 inhibition.
Issue 2: Biphasic (U-shaped) Dose-Response Curve

A U-shaped curve, where the response decreases at low concentrations and then increases at higher concentrations, can be indicative of off-target effects or compound cytotoxicity at high concentrations.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Off-Target Effects - Lower Concentration Range: Focus on a narrower, lower concentration range around the expected IC50 to better define the specific inhibitory effect. - Use a More Selective Antagonist: If available, use a more selective TRPM8 antagonist as a control.
Compound Cytotoxicity - Perform a Cytotoxicity Assay: Test the effect of this compound on cell viability in parallel using an assay like MTT or Trypan Blue exclusion. - Reduce Incubation Time: A shorter incubation time with the compound may reduce cytotoxicity.
Compound Precipitation - Visually Inspect for Precipitation: Before adding to cells, carefully inspect your this compound dilutions for any visible precipitate. - Optimize Solvent Concentration: Ensure the final solvent concentration is consistent and non-toxic.
Issue 3: Steep or Shallow Dose-Response Curve

The steepness of the curve is described by the Hill slope. A Hill slope significantly different from 1.0 can indicate issues with the experimental setup or complex biological interactions.[2]

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Shallow Curve (Hill Slope < 1.0) - Cell-to-Cell Variability: This can be caused by heterogeneous expression of the target in the cell population.[3] Consider using a clonal cell line. - Negative Cooperativity: The binding of one antagonist molecule may decrease the affinity for subsequent molecules.
Steep Curve (Hill Slope > 1.0) - Positive Cooperativity: The binding of one antagonist molecule may increase the affinity for subsequent molecules. - Assay "Window" Issues: The concentrations tested may be too narrow and clustered around the IC50. Widen the concentration range.

Experimental Protocols

General Protocol for Determining the IC50 of this compound in a Cell-Based Calcium Flux Assay

This protocol provides a general framework. Specific parameters such as cell seeding density, dye loading, and incubation times should be optimized for your specific cell line and experimental setup.

  • Cell Preparation:

    • Seed cells expressing TRPM8 in a 96-well black, clear-bottom plate at a predetermined optimal density.

    • Incubate the cells at 37°C in a 5% CO2 incubator until they form a confluent monolayer (typically 24-48 hours).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a suitable assay buffer to create a range of concentrations (e.g., 10-point dilution series).

  • Dye Loading:

    • Prepare a calcium indicator dye (e.g., Fluo-4 AM) solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate for a predetermined time to allow the compound to interact with the cells.

  • TRPM8 Activation and Signal Detection:

    • Add a known TRPM8 agonist (e.g., menthol or icilin) to all wells to stimulate the channel.

    • Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Normalize the data by setting the fluorescence from untreated, stimulated cells as 100% and the fluorescence from unstimulated cells as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

AMG9678_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows Menthol Menthol/ Cold Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Signaling Downstream Signaling Ca_ion->Signaling

Caption: this compound mechanism of action as a TRPM8 antagonist.

Troubleshooting_Workflow cluster_flat Troubleshooting: Flat Curve cluster_biphasic Troubleshooting: Biphasic Curve cluster_slope Troubleshooting: Slope Issues start Unexpected Dose-Response Curve check_shape What is the curve shape? start->check_shape flat Flat / Weak Response check_shape->flat Flat biphasic Biphasic (U-shaped) check_shape->biphasic Biphasic slope_issue Steep / Shallow Slope check_shape->slope_issue Slope Issue f_cause1 Check Compound Activity - Verify identity/purity - Prepare fresh solutions flat->f_cause1 b_cause1 Investigate Off-Target Effects - Narrow concentration range - Use control compound biphasic->b_cause1 s_cause1 Shallow Slope (Hill < 1) - Consider cell heterogeneity - Investigate negative cooperativity slope_issue->s_cause1 s_cause2 Steep Slope (Hill > 1) - Consider positive cooperativity - Widen concentration range slope_issue->s_cause2 f_cause2 Adjust Concentration - Test higher concentrations f_cause1->f_cause2 f_cause3 Evaluate Cells - Confirm TRPM8 expression - Use low passage cells f_cause2->f_cause3 b_cause2 Assess Cytotoxicity - Run viability assay - Reduce incubation time b_cause1->b_cause2 b_cause3 Check Solubility - Visually inspect dilutions b_cause2->b_cause3

Caption: Troubleshooting workflow for unexpected dose-response curves.

References

Technical Support Center: Minimizing Variability in AMG9678 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the TRPM8 antagonist, AMG9678.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily known as the primary sensor for cold temperatures and cooling agents like menthol. When activated, TRPM8 allows the influx of cations, mainly Ca2+ and Na+, leading to membrane depolarization and the generation of an action potential in sensory neurons. This compound exerts its effect by binding to the TRPM8 channel and preventing its activation by agonists, thereby blocking the downstream signaling cascade.

Q2: What are the common functional assays used to characterize this compound activity?

The most common functional assays for characterizing TRPM8 antagonists like this compound are:

  • Calcium Flux Assays: These are high-throughput assays that measure changes in intracellular calcium concentration upon channel activation. In the presence of an antagonist like this compound, the agonist-induced calcium influx is inhibited.

  • Patch-Clamp Electrophysiology: This is a gold-standard technique that provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel. It can be used to characterize the potency and mechanism of inhibition of this compound in detail.

Q3: What are the primary sources of variability in this compound functional assays?

Variability in functional assays can arise from multiple sources, which can be broadly categorized as biological, technical, and instrumental.[1][2] Key contributors include:

  • Cell Health and Culture Conditions: Cell line integrity, passage number, confluency, and overall health are critical for consistent results.[3]

  • Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, and repeated freeze-thaw cycles can affect assay performance.

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability, especially in multi-well plate assays.[1]

  • Assay Conditions: Variations in incubation times, temperature, and buffer composition can significantly impact results.

  • Instrument Settings: Improperly calibrated or configured plate readers or patch-clamp amplifiers can introduce variability.

Troubleshooting Guides

High Variability in Calcium Flux Assays

Problem: High coefficient of variation (%CV) between replicate wells or inconsistent IC50 values for this compound.

Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Allow adherent cells to settle at room temperature for 20-30 minutes before incubation for even distribution.
Uneven Dye Loading Ensure complete removal of growth medium before adding the dye-loading solution. Use a consistent volume and incubation time for dye loading across all wells.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When dispensing, touch the pipette tip to the side of the well to ensure complete transfer.
Temperature Fluctuations Ensure the plate reader and all reagents are at the specified assay temperature. Avoid temperature gradients across the plate by not stacking plates during incubation.[4]
Compound Precipitation Visually inspect this compound stock solutions and dilutions for any signs of precipitation. Consider the solvent compatibility with the assay buffer.
Inconsistent Agonist Stimulation Ensure the agonist concentration is consistent across all wells and that it is added uniformly.
Weak or No Signal in Calcium Flux Assays

Problem: Low signal-to-background ratio or complete absence of a response to the TRPM8 agonist.

Potential Cause Troubleshooting Recommendation
Low TRPM8 Expression Use cells with a confirmed high level of TRPM8 expression. Verify expression using techniques like qPCR or Western blotting. Use cells at a lower passage number, as expression can decrease over time.
Inactive Agonist Prepare fresh agonist solutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of the agonist with a known positive control.
Suboptimal Assay Conditions Optimize agonist concentration, incubation times, and temperature. Ensure the assay buffer composition is appropriate for TRPM8 activation.
Cell Health Issues Ensure cells are healthy and not overly confluent. Stressed cells may not respond optimally.
Incorrect Plate Reader Settings Optimize the excitation and emission wavelengths for the specific calcium indicator dye being used. Adjust the reader's sensitivity or gain settings.
Inconsistent Results in Patch-Clamp Electrophysiology

Problem: High variability in measured currents or antagonist potency between cells.

Potential Cause Troubleshooting Recommendation
Variable Seal Resistance Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane to minimize leak currents.
Series Resistance Errors Use series resistance compensation on the patch-clamp amplifier to minimize voltage errors, especially when recording large currents.
Inconsistent Pipette Geometry Use pipettes with consistent tip resistance to ensure similar access resistance across experiments.
Cell-to-Cell Variability Record from a sufficient number of cells to obtain a statistically significant result. Be aware of inherent biological variability between cells.
Solution Exchange Issues Ensure rapid and complete exchange of solutions around the patched cell when applying the agonist and this compound.

Experimental Protocols

Calcium Flux Assay for this compound

This protocol provides a general framework for a 96-well plate-based calcium flux assay using a fluorescent calcium indicator. Optimization of specific parameters is recommended.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • This compound

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the TRPM8 agonist at a pre-determined EC80 concentration.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for this compound

This protocol outlines the basic steps for recording TRPM8 currents in the whole-cell configuration.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

Procedure:

  • Cell Preparation: Plate cells expressing TRPM8 on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPM8 currents.

    • Perfuse the cell with the external solution containing a TRPM8 agonist to activate the channel.

    • Once a stable baseline current is established, co-apply the agonist with different concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the concentration and fit the data to determine the IC50 value.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Neuronal_Signaling Neuronal_Signaling Action_Potential->Neuronal_Signaling Calcium_Flux_Workflow A Seed TRPM8-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium indicator dye B->C D Incubate for 45-60 min C->D E Wash cells D->E F Add this compound dilutions E->F G Incubate for 15-30 min F->G H Measure baseline fluorescence G->H I Add TRPM8 agonist H->I J Measure fluorescence signal I->J K Analyze data and calculate IC50 J->K Troubleshooting_Tree Start High Variability in Assay Results Check_Cells Are cells healthy and at optimal density? Start->Check_Cells Check_Reagents Are reagents properly prepared and stored? Check_Cells->Check_Reagents Yes Optimize_Cells Optimize cell seeding density and use low passage cells Check_Cells->Optimize_Cells No Check_Pipetting Is pipetting accurate and consistent? Check_Reagents->Check_Pipetting Yes Prepare_Fresh Prepare fresh reagents and aliquot Check_Reagents->Prepare_Fresh No Check_Instrument Are instrument settings optimized? Check_Pipetting->Check_Instrument Yes Calibrate_Pipettes Calibrate pipettes and practice technique Check_Pipetting->Calibrate_Pipettes No Optimize_Settings Optimize reader gain and other settings Check_Instrument->Optimize_Settings No

References

Technical Support Center: Quality Control and Purity Assessment of TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general technical support guide for the quality control and purity assessment of small molecule TRPM8 antagonists. The information presented here is based on established principles of pharmaceutical analysis. Due to the limited publicly available data for AMG9678, the following protocols and troubleshooting advice are intended to be representative and may require optimization for specific compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for a small molecule TRPM8 antagonist like this compound?

A1: The critical quality attributes for a TRPM8 antagonist are the physical, chemical, biological, and microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs typically include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Measurement of the level of the active pharmaceutical ingredient (API) and quantification of impurities.

  • Potency: Assessment of the biological activity, often determined by its IC50 value against the TRPM8 channel.[1]

  • Physical Properties: Appearance, solubility, and physical form (crystalline vs. amorphous).

  • Residual Solvents: Quantification of any remaining solvents from the synthesis process.

  • Water Content: Measurement of the amount of water present in the material.

Q2: Which analytical techniques are recommended for assessing the purity of a TRPM8 antagonist?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying the main component and related substances. Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and can also be used for quantitative purity assessment (qNMR).

  • Gas Chromatography (GC): For the analysis of residual solvents.

Q3: How can I confirm the biological activity of my TRPM8 antagonist?

A3: The biological activity of a TRPM8 antagonist is typically confirmed through in-vitro functional assays. Common methods include:

  • Calcium Flux Assays: Using fluorometric imaging plate reader (FLIPR) or other calcium imaging techniques to measure the inhibition of agonist-induced calcium influx in cells expressing the TRPM8 channel.

  • Patch-Clamp Electrophysiology: To directly measure the inhibition of ion channel currents in response to an agonist.

Q4: What are the common sources of impurities in a synthesized TRPM8 antagonist?

A4: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Intermediates: Byproducts and unreacted intermediates from the synthetic route.

  • Degradation products: Formed during manufacturing or storage due to factors like heat, light, or oxidation.

  • Residual solvents: Solvents used during synthesis and purification that are not completely removed.

Troubleshooting Guides

HPLC Purity Analysis
Observed Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Replace the HPLC column.
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or diluent- Implement a needle wash step in the injection sequence.- Prepare fresh mobile phase and sample diluent.
Inconsistent retention times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a constant temperature.- Ensure proper mixing of the mobile phase and prepare fresh batches.- Degas the mobile phase and prime the pump.
Unexpected peaks - Sample degradation- Contamination- Prepare fresh samples and store them appropriately.- Analyze a blank (diluent) injection to check for contamination.
Biological Activity Assay (Calcium Flux)
Observed Issue Potential Cause Recommended Action
High variability between replicate wells - Inconsistent cell seeding density- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting technique.
No response to agonist in control wells - Poor cell health- Inactive agonist- Check cell viability and passage number.- Use a fresh, validated batch of the agonist.
Weak or no antagonist activity - Incorrect compound concentration- Compound precipitation in assay buffer- Verify the dilution series calculations and preparation.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration is tolerated by cells).

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the main component and related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or use the eluent from the HPLC system.

  • Ionization Mode: Positive ESI is typically suitable for nitrogen-containing small molecules.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of the protonated molecule [M+H]+.

Water Content by Karl Fischer Titration
  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions.

  • Sample Preparation: Accurately weigh the sample and add it to the titration vessel.

  • Analysis: The titrator will automatically dispense the Karl Fischer reagent and determine the endpoint, providing the water content as a percentage.

Data Presentation

Table 1: Representative Purity and Impurity Profile
Analyte Retention Time (min) Area % Specification
TRPM8 Antagonist15.299.5≥ 98.0%
Impurity A12.80.15≤ 0.2%
Impurity B16.50.20≤ 0.2%
Unknown Impurities-0.15≤ 0.1% each
Total Impurities -0.50 ≤ 2.0%
Table 2: Summary of Quality Control Specifications
Test Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity LC-MSConforms to structure
Purity (by HPLC) HPLC-UV≥ 98.0%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits
Potency (IC50) Calcium Flux AssayReport value

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Evaluation cluster_decision Final Decision sample TRPM8 Antagonist (Bulk Material) dissolved_sample Dissolved Sample (1 mg/mL) sample->dissolved_sample kf Karl Fischer (Water Content) sample->kf Weigh hplc HPLC Purity dissolved_sample->hplc Inject lcms LC-MS Identity dissolved_sample->lcms Inject bioassay Biological Assay (Potency) dissolved_sample->bioassay Test purity_data Purity & Impurity Profile hplc->purity_data identity_data Mass Confirmation lcms->identity_data water_data Water Content (%) kf->water_data potency_data IC50 Value bioassay->potency_data decision Pass / Fail purity_data->decision identity_data->decision water_data->decision potency_data->decision

Caption: Quality control workflow for a TRPM8 antagonist.

signaling_pathway cluster_membrane Cell Membrane cluster_stimuli cluster_antagonist cluster_response trpm8 TRPM8 Channel calcium Ca²⁺ Influx trpm8->calcium Opens to allow agonist Agonist (e.g., Menthol, Cold) agonist->trpm8 Activates This compound TRPM8 Antagonist This compound->trpm8 Blocks downstream Downstream Signaling (e.g., Neuronal Firing) calcium->downstream Initiates

Caption: Mechanism of action for a TRPM8 antagonist.

References

Technical Support Center: Interpreting Unexpected Results with TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on specific unexpected results, off-target effects, or resistance mechanisms for AMG9678 is limited. This guide provides general troubleshooting advice and hypothetical scenarios applicable to research involving potent TRPM8 antagonists.

Frequently Asked Questions (FAQs)

Q1: I am using a potent TRPM8 antagonist, and instead of the expected decrease in intracellular calcium upon agonist stimulation, I observe a paradoxical increase in calcium in a subset of my cells. What could be the underlying cause of this unexpected result?

This paradoxical effect could stem from several factors:

  • Off-Target Effects: The antagonist may be interacting with other ion channels or receptors present in your experimental system, leading to calcium influx.

  • Cell Line Heterogeneity: The cell line you are using may not be homogenous, and a sub-population of cells might respond differently to the compound.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific cellular responses.

  • Metabolite Activity: A metabolite of the parent compound, formed by cellular enzymes, could be causing the observed effect.

Q2: How can I begin to troubleshoot this paradoxical calcium increase?

A logical first step is to perform a concentration-response curve for the antagonist alone, without any TRPM8 agonist. This will help determine if the antagonist itself is directly causing the calcium influx. Additionally, re-validating the identity and purity of your compound stock is a critical step.

Troubleshooting Workflow for Paradoxical Calcium Increase

Below is a DOT script for a diagram illustrating a troubleshooting workflow.

A Unexpected Result: Paradoxical Calcium Increase B Hypothesis 1: Off-Target Effect A->B C Hypothesis 2: Experimental Artifact A->C D Hypothesis 3: Cell Line Issue A->D F Screen for Off-Target Activity: Calcium imaging with other channel modulators B->F E Test for Direct Effect: Apply antagonist alone C->E G Check for Compound Aggregation: DLS or microscopy C->G H Validate Cell Line: STR profiling and TRPM8 expression analysis D->H I Calcium Increase Persists? E->I I->F Yes J No Calcium Increase I->J No K Problem likely with agonist interaction or experimental conditions J->K

Caption: Troubleshooting workflow for a paradoxical cellular response.

Investigating Off-Target Effects

If the antagonist directly causes a calcium increase, screening for off-target effects is the next logical step. A common approach is to test the compound's effect in the presence of antagonists for other known ion channels that could be expressed in your cell line (e.g., other TRP channels, voltage-gated calcium channels).

Hypothetical Off-Target Screening Data

The following table summarizes hypothetical data from an off-target screening experiment for a TRPM8 antagonist, "Compound X".

TargetAgonist/Antagonist"Compound X" ConcentrationObserved Effect on Intracellular [Ca2+]
TRPM8Menthol (100 µM)1 µMInhibition of Menthol-induced Ca2+ influx
TRPV1Capsaicin (1 µM)1 µMNo effect on Capsaicin-induced Ca2+ influx
TRPA1AITC (50 µM)1 µMPotentiation of AITC-induced Ca2+ influx
L-type Ca2+ ChannelBay K8644 (1 µM)1 µMNo effect on Bay K8644-induced Ca2+ influx

Experimental Protocol: Screening for Off-Target Effects using Calcium Imaging

This protocol outlines a method to assess the potential off-target effects of a TRPM8 antagonist on other TRP channels.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPM8, TRPV1, or TRPA1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES.

  • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation and Addition:

  • Prepare a 2X working solution of the TRPM8 antagonist ("Compound X") and relevant channel modulators (e.g., Menthol, Capsaicin, AITC) in HBSS with 20 mM HEPES.

  • After incubation, wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

4. Calcium Imaging:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.

  • Measure the baseline fluorescence for 2 minutes.

  • Add 100 µL of the 2X "Compound X" solution and measure fluorescence for 5 minutes.

  • Add 20 µL of the respective agonist (Menthol, Capsaicin, or AITC) and measure fluorescence for another 10 minutes.

5. Data Analysis:

  • Normalize the fluorescence data to the baseline.

  • Calculate the peak fluorescence response after agonist addition in the presence and absence of "Compound X".

  • Determine the EC50 or IC50 values as appropriate.

Hypothetical Signaling Pathway of an Off-Target Effect

The following diagram illustrates a hypothetical scenario where a TRPM8 antagonist has an off-target effect on TRPA1.

cluster_0 Intended Pathway cluster_1 Unexpected Off-Target Pathway TRPM8 TRPM8 Ca_influx_inhibited Ca2+ Influx (Inhibited) TRPM8->Ca_influx_inhibited Menthol Menthol (Agonist) Menthol->TRPM8 Activates AMG9678_intended This compound (Antagonist) AMG9678_intended->TRPM8 Blocks TRPA1 TRPA1 Ca_influx_paradoxical Paradoxical Ca2+ Influx TRPA1->Ca_influx_paradoxical AMG9678_offtarget This compound (Off-Target Effect) AMG9678_offtarget->TRPA1 Potentiates

Caption: Hypothetical signaling of an off-target effect.

Validation & Comparative

Introduction to TRPM8 and its Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to AMG9678 and Other TRPM8 Antagonists for Researchers

This guide provides a detailed comparison of the transient receptor potential melastatin 8 (TRPM8) antagonist this compound with other key modulators of the channel. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to support informed decision-making in research and development.

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the mammalian nervous system.[1][2] It is activated by temperatures below 28°C, as well as by cooling agents like menthol and icilin.[1][2] TRPM8 is predominantly expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including cold sensation, pain, and thermoregulation.[3] Consequently, TRPM8 has emerged as a promising therapeutic target for conditions such as neuropathic pain, migraine, and overactive bladder. This has led to the development of numerous TRPM8 antagonists, including this compound, aimed at modulating its activity.

Comparative Analysis of TRPM8 Antagonists

The following tables provide a quantitative comparison of this compound and other notable TRPM8 antagonists based on their in vitro potency and in vivo effects.

In Vitro Potency of TRPM8 Antagonists

The potency of various antagonists has been determined using in vitro assays, primarily by measuring the inhibition of TRPM8 activation by menthol or cold stimuli in cell lines expressing the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundSpeciesActivation MethodIC50 (nM)Reference
This compound RatMenthol31.2
AMG0635RatMenthol58.7
AMG2850RatIcilin204
RatCold41
AMG8788RatMenthol63.2
Compound 496RatMenthol19.8
PF-05105679HumanNot Specified103
AMG333HumanNot Specified13
In Vivo Effects of TRPM8 Antagonists

The in vivo effects of TRPM8 antagonists are critical for understanding their therapeutic potential and possible side effects. Key preclinical assessments include the cold pressor test, which measures the physiological response to a cold stimulus, and the monitoring of core body temperature.

CompoundSpeciesTestDosageKey FindingsReference
This compound RatBody Temperature10, 30, 100 mg/kg (p.o.)Dose-dependent decrease in body temperature.
AMG2850RatBody Temperature100 mg/kg (p.o.)Significant decrease in body temperature.
RatWet-Dog Shakes10 mg/kg (p.o.)Full prevention of icilin-induced wet-dog shakes.
AMG8788RatBody Temperature30 mg/kg (p.o.)Significant decrease in body temperature.
PF-05105679HumanCold Pressor Test900 mg (single dose)Efficacy comparable to oxycodone in reducing cold-induced pain.
HumanBody Temperature600, 900 mgNo significant effect on core body temperature.
AMG333RatWet-Dog Shakes1.14 mg/kgED50 value.
RatCold Pressor Test1.10 mg/kgED50 value.

Signaling Pathways

The activation of TRPM8 channels initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for elucidating the mechanism of action of its antagonists.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_antagonists Antagonists Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 activate Menthol Menthol / Icilin Menthol->TRPM8 activate Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx leads to Na_Influx Na⁺ Influx TRPM8->Na_Influx leads to Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold / Pain Action_Potential->Sensation This compound This compound & Other Antagonists This compound->TRPM8 inhibit

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by antagonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Calcium Influx Assay

This assay is used to determine the potency of TRPM8 antagonists by measuring their ability to inhibit the influx of calcium through the channel upon activation.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the TRPM8 channel in appropriate growth medium.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 1-2 hours at 37°C in the dark.

3. Compound Addition:

  • Prepare serial dilutions of the antagonist compounds (e.g., this compound) in the assay buffer.

  • After dye loading, wash the cells with the assay buffer.

  • Add the antagonist solutions to the respective wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Record baseline fluorescence for a short period before adding the agonist solution.

  • Inject the agonist solution into the wells and continue to record the fluorescence signal for several minutes.

5. Data Analysis:

  • Measure the peak fluorescence intensity or the area under the curve after agonist addition.

  • Normalize the data to the response of vehicle-treated control wells (0% inhibition) and wells with a maximally effective concentration of a known antagonist (100% inhibition).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Influx_Workflow Calcium Influx Assay Workflow A Seed TRPM8-expressing cells in multi-well plate B Load cells with calcium-sensitive dye A->B C Incubate with TRPM8 antagonist B->C D Measure baseline fluorescence C->D E Add TRPM8 agonist (e.g., menthol) D->E F Measure fluorescence change E->F G Calculate IC50 F->G

Caption: Workflow for determining antagonist potency using a calcium influx assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is used to characterize the inhibitory effect of antagonists on TRPM8 channel activity with high temporal resolution.

1. Cell Preparation:

  • Plate HEK293 cells expressing TRPM8 onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

3. Recording:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (gigaseal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of stronger suction to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

4. Data Acquisition:

  • Record baseline currents.

  • Apply a TRPM8 agonist (e.g., menthol or cold ramp) via the perfusion system to elicit an inward current.

  • After a stable response is achieved, co-apply the TRPM8 antagonist with the agonist.

  • Record the inhibition of the agonist-induced current.

  • To determine the IC50, apply a range of antagonist concentrations.

5. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50.

In Vivo Cold Pressor Test (Rat)

This preclinical model is used to assess the analgesic potential of TRPM8 antagonists by measuring their ability to attenuate the hypertensive response to a cold stimulus.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats.

  • Anesthetize the animals (e.g., with urethane).

  • Catheterize the femoral artery to monitor blood pressure and heart rate.

2. Compound Administration:

  • Administer the TRPM8 antagonist (e.g., this compound) or vehicle orally (p.o.) or via another appropriate route at the desired dose and time before the test.

3. Cold Pressor Test Procedure:

  • After a baseline period of stable blood pressure and heart rate, immerse the rat's hind paws and tail in ice-cold water (0-4°C) for a fixed duration (e.g., 2 minutes).

  • Continuously record mean arterial pressure (MAP) and heart rate throughout the procedure.

4. Data Analysis:

  • Calculate the change in MAP and heart rate from the baseline during the cold stimulation.

  • Compare the cardiovascular responses between the antagonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in the pressor response in the antagonist-treated group indicates analgesic efficacy.

Cold_Pressor_Test_Workflow Cold Pressor Test Workflow (Rat) A Anesthetize rat and monitor blood pressure B Administer TRPM8 antagonist or vehicle A->B C Establish baseline cardiovascular readings B->C D Immerse hind paws and tail in cold water C->D E Record cardiovascular response D->E F Compare responses between treated and vehicle groups E->F

Caption: Workflow for the in vivo cold pressor test in rats.

Conclusion

This compound is a potent and selective TRPM8 antagonist that has demonstrated efficacy in preclinical models. When compared to other antagonists, it exhibits a favorable in vitro potency. However, like other compounds in its class, its development is subject to the translational challenges of balancing therapeutic efficacy with potential on-target side effects such as alterations in body temperature. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of novel TRPM8-targeted therapies. The continued investigation of these compounds will be crucial in defining the therapeutic window for TRPM8 antagonism and realizing its full clinical potential.

References

A Comparative Analysis of TRPM8 Antagonists: AMG9678 vs. PF-05105679

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: AMG9678, developed by Amgen, and PF-05105679, developed by Pfizer. The TRPM8 channel is a key sensor for cold temperatures and has been identified as a promising therapeutic target for conditions involving cold hypersensitivity and pain. This document synthesizes available preclinical and clinical data to aid researchers in evaluating these two compounds.

While extensive data is available for PF-05105679, public information on this compound is limited. This guide reflects the current state of knowledge and will highlight areas where data for this compound is not publicly available.

Mechanism of Action

Both this compound and PF-05105679 are potent and selective antagonists of the TRPM8 ion channel. TRPM8, a non-selective cation channel, is activated by cold temperatures (<28°C) and cooling agents like menthol. By blocking this channel, these antagonists aim to reduce the signaling of cold stimuli and alleviate cold-associated pain.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and PF-05105679, covering in vitro potency, pharmacokinetic parameters, and clinical findings.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundPF-05105679
Target TRPM8TRPM8[1]
IC50 (nM) 31.2[2]103[3]
Selectivity Data not publicly available>100-fold selective over a range of receptors, ion channels (including TRPV1 and TRPA1), and enzymes[4]

Table 2: Preclinical Pharmacokinetics

SpeciesParameterThis compoundPF-05105679
Rat Plasma Half-life (T1/2) 7.6 hours3.6 hours (at 2 and 20 mg/kg)
Clearance (CL) Data not publicly available19.8 mL/min/kg (at 2 and 20 mg/kg)
Volume of Distribution (Vss) Data not publicly available6.2 L/kg (at 2 and 20 mg/kg)
Dog Plasma Half-life (T1/2) Data not publicly available3.9 hours (at 0.2 mg/kg IV and 20 mg/kg oral)
Clearance (CL) Data not publicly available31 mL/min/kg (at 0.2 mg/kg IV and 20 mg/kg oral)
Volume of Distribution (Vss) Data not publicly available7.4 L/kg (at 0.2 mg/kg IV and 20 mg/kg oral)

Table 3: Clinical Data Overview (Phase 1)

ParameterThis compoundPF-05105679
Status No clinical trial data publicly availableCompleted Phase 1
Indication Studied Not applicableCold-related pain
Efficacy Not applicableA single 900 mg dose showed efficacy in a cold pressor test comparable to oxycodone
Effect on Core Body Temperature Not applicableNo significant changes at doses up to 900 mg in humans
Adverse Events Not applicableReports of a non-tolerated hot sensation in the mouth, face, and upper body

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the characterization of these TRPM8 antagonists.

In Vitro Potency Assessment (Calcium Influx Assay)

A common method to determine the IC50 of TRPM8 antagonists is through a calcium influx assay using a fluorescence plate reader.

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 TRPM8 Activation and Measurement cluster_3 Data Analysis cell_culture Culture HEK293 cells expressing TRPM8 plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading add_antagonist Add varying concentrations of this compound or PF-05105679 dye_loading->add_antagonist incubation Incubate for a specified period add_antagonist->incubation add_agonist Add TRPM8 agonist (e.g., menthol or icilin) incubation->add_agonist measure_fluorescence Measure fluorescence intensity (calcium influx) add_agonist->measure_fluorescence calculate_inhibition Calculate percent inhibition relative to control measure_fluorescence->calculate_inhibition dose_response Generate dose-response curve calculate_inhibition->dose_response determine_ic50 Determine IC50 value dose_response->determine_ic50

Figure 1. Workflow for in vitro IC50 determination using a calcium influx assay.

Preclinical In Vivo Assessment of Thermoregulation

The effect of TRPM8 antagonists on core body temperature is a critical safety parameter.

cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Data Collection and Analysis animal_model Rodent models (rats or mice) telemetry_implant Implant radiotelemetry probes for core body temperature monitoring animal_model->telemetry_implant acclimatization Acclimatize animals to housing conditions telemetry_implant->acclimatization dosing Administer this compound or PF-05105679 orally at various doses acclimatization->dosing record_temp Continuously record core body temperature dosing->record_temp data_analysis Analyze changes in temperature compared to vehicle control

Figure 2. Experimental workflow for assessing in vivo effects on thermoregulation.

Signaling Pathway

The antagonism of the TRPM8 channel by this compound and PF-05105679 is central to their mechanism of action.

cluster_0 Stimulus cluster_1 TRPM8 Channel cluster_2 Antagonists cluster_3 Cellular Response cold Cold Temperature trpm8 TRPM8 cold->trpm8 Activates menthol Menthol menthol->trpm8 Activates calcium_influx Ca2+ Influx trpm8->calcium_influx This compound This compound This compound->trpm8 Blocks pf05105679 PF-05105679 pf05105679->trpm8 Blocks depolarization Depolarization calcium_influx->depolarization action_potential Action Potential depolarization->action_potential sensation_of_cold Sensation of Cold action_potential->sensation_of_cold

Figure 3. Simplified signaling pathway of TRPM8 antagonism.

Discussion and Conclusion

Based on the available data, both this compound and PF-05105679 are potent TRPM8 antagonists. This compound exhibits a lower IC50, suggesting higher in vitro potency compared to PF-05105679.

PF-05105679 has been more extensively characterized in the public domain. It demonstrates good selectivity and has undergone Phase 1 clinical evaluation, where it showed efficacy in a human model of cold pain. However, its development was associated with adverse effects, specifically a sensation of heat, which highlights a potential challenge for systemic TRPM8 antagonists.

For this compound, the lack of publicly available data on selectivity, comprehensive pharmacokinetics, and clinical trials makes a direct comparison of its therapeutic potential challenging. The preclinical data on its effect on body temperature in rats suggests it engages the target in vivo.

References

Comparative Analysis of AMG9678 Selectivity for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selectivity profile of AMG9678, a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a crucial molecular transducer of cold somatosensation and has emerged as a significant therapeutic target for conditions involving cold-induced pain and hypersensitivity.[1] The development of selective antagonists is critical to minimize off-target effects and ensure therapeutic efficacy. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context for evaluating this compound against other known TRPM8 modulators.

This compound: A Potent and Selective TRPM8 Antagonist

This compound is an orally active and selective antagonist of the TRPM8 channel, demonstrating a half-maximal inhibitory concentration (IC50) of 31.2 nM.[2][3] Its primary mechanism involves the inhibition of the intracellular calcium increase typically induced by TRPM8 agonists like menthol or by cold temperatures.[2] Research has shown its involvement in the regulation of body temperature, where its administration can cause a transient decrease in core body temperature.[2]

Comparative Selectivity Data

The selectivity of a compound is paramount for its therapeutic potential, as off-target activity can lead to undesirable side effects. The following table summarizes the inhibitory potency (IC50) of this compound and other representative TRPM8 antagonists against TRPM8 and a panel of related TRP channels often used for selectivity screening.

CompoundTRPM8 IC50 (nM) TRPA1 IC50 (nM) TRPV1 IC50 (nM) TRPV3 IC50 (nM) TRPV4 IC50 (nM) Reference
This compound 31.2>30,000>30,000>30,000>30,000
AMG0635 102>30,000>30,000>30,000>30,000
AMG2850 40>10,000>10,000>10,000>10,000
AMG8788 20>30,000>30,000>30,000>30,000
Compound 496 10>30,000>30,000>30,000>30,000
M8-B 6 - 11Not ReportedNot ReportedNot ReportedNot Reported
AMG-333 13Selective over other TRP channelsNot ReportedNot ReportedNot Reported

Data represents the concentration required to inhibit 50% of the channel's response to its respective agonist (e.g., menthol or cold for TRPM8, capsaicin for TRPV1, AITC for TRPA1). A higher IC50 value indicates lower potency and, in the context of off-target channels, higher selectivity.

As the data indicates, this compound and its analogs from the same study demonstrate high selectivity for TRPM8, with IC50 values against other tested TRP channels being over 900 times higher than for TRPM8.

Experimental Protocols for Selectivity Validation

The validation of compound selectivity is typically performed using a combination of cell-based functional assays. The two primary methods cited in the characterization of TRPM8 antagonists are intracellular calcium mobilization assays and patch-clamp electrophysiology.

Intracellular Calcium Mobilization Assay

This high-throughput method measures the ability of a compound to block the influx of calcium into a cell upon channel activation.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or mouse TRPM8 channel are commonly used. For selectivity testing, separate cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) are utilized.

  • Protocol:

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

    • Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.

    • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the antagonist compound (e.g., this compound) or vehicle control for a defined period.

    • Agonist Stimulation & Reading: The plate is placed into a fluorometric imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of a TRPM8 agonist (e.g., menthol, icilin) or a cold stimulus (achieved by adding chilled buffer).

    • Data Analysis: The increase in intracellular calcium upon agonist addition is measured as a change in fluorescence intensity. The inhibitory effect of the compound is calculated relative to the vehicle control. IC50 curves are generated by plotting the percent inhibition against the compound concentration.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel pore. It is considered the gold standard for confirming the mechanism of action.

  • Cell Preparation: HEK293 cells expressing the target TRPM8 channel are cultured on coverslips.

  • Protocol:

    • Cell Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell (whole-cell configuration).

    • Current Elicitation: The cell membrane potential is held at a specific voltage. Outward currents are elicited by applying a TRPM8 agonist, such as menthol, to the extracellular solution bathing the cell.

    • Antagonist Application: After a stable baseline current is established, the test antagonist (e.g., this compound) is perfused into the bath at various concentrations.

    • Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. The percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value, confirming the compound's blocking activity on ion flux.

Visualizing Pathways and Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold temperatures or cooling agents like menthol leads to an influx of cations, primarily Ca2+ and Na+, into the sensory neuron. This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of cold.

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Cation_Influx Allows Stimulus Stimulus (Cold or Menthol) Stimulus->TRPM8 Activates Antagonist Antagonist (e.g., this compound) Antagonist->TRPM8 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation (CNS) Action_Potential->Sensation

Diagram 1: Simplified TRPM8 signaling pathway.
Selectivity Screening Workflow

The process of validating a compound's selectivity involves a tiered approach, starting with high-throughput primary screens and progressing to more detailed secondary and off-target assays.

Selectivity_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: High-Throughput Assay (e.g., Calcium Mobilization on TRPM8) Start->Primary_Screen Hits Active Compounds ('Hits') Primary_Screen->Hits Dose_Response Dose-Response Assay (TRPM8 IC50 Determination) Hits->Dose_Response Potent_Compounds Potent & Efficacious Compounds Dose_Response->Potent_Compounds Secondary_Assay Secondary Assay (e.g., Patch-Clamp Electrophysiology) Potent_Compounds->Secondary_Assay Confirmed_Hits Confirmed TRPM8 Antagonists Secondary_Assay->Confirmed_Hits Selectivity_Panel Selectivity Panel Screening (e.g., TRPV1, TRPV3, TRPA1, etc.) Confirmed_Hits->Selectivity_Panel Final_Compound Selective Lead Compound (e.g., this compound) Selectivity_Panel->Final_Compound

Diagram 2: General workflow for identifying selective antagonists.

References

A Preclinical Comparison of TRPM8 Antagonists: AMG9678 vs. M8-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for two selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8), AMG9678 and M8-B. While direct head-to-head studies are not publicly available, this document synthesizes existing data to facilitate an informed evaluation of their potential as therapeutic agents.

Summary of Preclinical Data

The following table summarizes the available quantitative data for this compound and M8-B.

ParameterThis compoundM8-B
Target Transient Receptor Potential Melastatin 8 (TRPM8)Transient Receptor Potential Melastatin 8 (TRPM8)
In Vitro Potency (IC50) 31.2 nM (agonist: menthol and cold)[1][2]7.8 nM (agonist: cold)[3] 26.9 nM (agonist: icilin)[3] 64.3 nM (agonist: menthol)[3]
Pharmacokinetics (Rat) t1/2: 7.6 hours (oral administration)Data not publicly available
In Vivo Efficacy Thermoregulation: Dose-dependent decrease in body temperature in rats (10, 30, and 100 mg/kg, p.o.). The magnitude of this decrease was reduced with repeated daily dosing.Thermoregulation: Decreases deep body temperature in rats and mice (6 mg/kg, i.v. or i.p.). Anticonvulsant Activity: Showed protective effects in febrile and pentylenetetrazol-induced seizure models in rats.
Toxicology Data not publicly availableData not publicly available

Signaling Pathway and Experimental Workflow

To visualize the context of these compounds' mechanism of action and preclinical evaluation, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol/Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits M8_B M8-B M8_B->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Nociceptive Signal) Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Sensation of Cold, Pain) Action_Potential->Cellular_Response

Figure 1: Simplified TRPM8 Signaling Pathway.

Preclinical_Pain_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Model Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI) Baseline Baseline Behavioral Testing (e.g., von Frey, Cold Plate) Animal_Model->Baseline Drug_Admin Administer this compound or M8-B (Vehicle Control Group) Baseline->Drug_Admin Post_Treatment_Test Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment_Test Data_Collection Data Collection and Analysis (e.g., Paw Withdrawal Threshold, Latency) Post_Treatment_Test->Data_Collection Efficacy_Eval Evaluation of Analgesic Efficacy Data_Collection->Efficacy_Eval

Figure 2: General Workflow for Preclinical Pain Model.

Experimental Protocols

Detailed experimental protocols for the cited data are summarized below.

In Vitro TRPM8 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against TRPM8.

  • Cell Line: CHO or HEK293 cells stably expressing recombinant human, rat, or mouse TRPM8.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • For agonist-induced activation, cells are incubated with the test compound (this compound or M8-B) at various concentrations for a specified period.

    • A TRPM8 agonist (e.g., menthol, icilin, or cold stimulus) is added to stimulate the channel.

    • Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4) or a radioactive calcium uptake assay (45Ca2+).

    • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Thermoregulation Study in Rodents
  • Objective: To assess the effect of TRPM8 antagonists on core body temperature.

  • Animal Model: Male Wistar rats or mice.

  • Methodology:

    • Animals are implanted with radiotelemetry probes for continuous monitoring of body temperature.

    • After a recovery period and baseline temperature recording, animals are administered the test compound (e.g., this compound orally, M8-B intravenously or intraperitoneally) or vehicle.

    • Body temperature is recorded continuously for a defined period post-administration.

    • For repeated dosing studies, the compound is administered daily, and changes in the hypothermic effect are monitored over several days.

Preclinical Seizure Models (for M8-B)
  • Objective: To evaluate the anticonvulsant effects of M8-B.

  • Animal Models:

    • Febrile Seizure Model: Eight-day-old male Wistar rat pups.

    • Pentylenetetrazol (PTZ)-induced Seizure Model: Adult mice.

  • Methodology:

    • Febrile Seizure: Pups are pretreated with M8-B or vehicle and then placed in a heated chamber to induce hyperthermia. The latency to the first febrile seizure is measured.

    • PTZ-induced Seizure: Mice are pretreated with M8-B and then administered a convulsant dose of PTZ. Seizure parameters, such as the latency to different seizure stages and the duration of tonic-clonic seizures, are recorded.

Discussion

Both this compound and M8-B are potent antagonists of the TRPM8 channel. Based on the available in vitro data, M8-B demonstrates higher potency against cold- and icilin-induced TRPM8 activation compared to its effect on menthol-induced activation, and it appears more potent than this compound in blocking cold-induced activation.

In vivo, both compounds have been shown to induce a transient decrease in body temperature, a pharmacological effect consistent with TRPM8 antagonism. The study on this compound provides evidence of a dose-dependent effect and attenuation of this hypothermic response upon repeated administration, which may be relevant for the development of chronically administered therapeutics. The availability of a half-life for this compound in rats provides a preliminary insight into its pharmacokinetic profile.

M8-B has been characterized in a broader range of in vivo models, including seizure models, where it demonstrated anticonvulsant activity. This suggests that the therapeutic potential of M8-B might extend beyond conditions directly related to cold sensation and pain.

References

Head-to-Head Comparison: AMG9678 and Icilin in TRPM8 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: the antagonist AMG9678 and the agonist icilin. This analysis is supported by experimental data on their performance, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Executive Summary

This compound is a potent and selective antagonist of the TRPM8 channel, effectively blocking its activation by cold temperatures and chemical agonists. In contrast, icilin is a super-agonist of TRPM8, inducing a strong activation of the channel and a sensation of intense cold. Their opposing mechanisms of action make them valuable tools for studying TRPM8 function and potential therapeutic intervention points for conditions involving cold sensation and pain. This guide will delve into their comparative potency, selectivity, and functional effects, providing a comprehensive resource for researchers in the field.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and icilin based on available experimental data.

Table 1: In Vitro Potency at TRPM8
CompoundMechanism of ActionAssay TypeSpeciesAgonist/StimulusPotency (IC50/EC50)Reference
This compound AntagonistCalcium Influx (FLIPR)RatMenthol31.2 nM (IC50)[1][2]
Calcium Influx (FLIPR)RatColdMore potent than vs. Menthol[2]
Calcium Influx (Luminometry)RatIcilin27 nM (IC50)[1]
Icilin AgonistCalcium Influx--1.4 µM (EC50)[3]
Calcium Influx (HEK293 cells)Human-0.36 µM (EC50)
Nonselective Cation CurrentMurine-8.6 µM (EC50)
Table 2: Selectivity Profile Against Other TRP Channels
CompoundTargetSelectivity vs. TRPM8NotesReference
This compound TRPA1~22-fold less potent (IC50 = 0.6 µM)Weak antagonism at TRPA1.
TRPV1, TRPV3, TRPV4SelectiveNo significant activity reported.
Icilin TRPA1ActivatorAlso activates the TRPA1 cold channel.
TRPV3InhibitorInhibits the warmth-sensing TRPV3 channel (IC50 = 0.5 µM).

Mechanism of Action and Signaling Pathways

This compound and icilin exert their effects by binding to the TRPM8 ion channel, a key sensor of cold temperatures and cooling agents. However, their interactions with the channel lead to opposite functional outcomes.

Icilin , as a potent agonist, binds to the TRPM8 channel and induces a conformational change that opens the ion pore. This allows an influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of positive ions leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a sensation of cold. Icilin's activation of TRPM8 is thought to involve a distinct mechanism from that of menthol, another well-known TRPM8 agonist.

This compound , on the other hand, is a competitive antagonist. It binds to the TRPM8 channel, likely at or near the agonist binding site, and prevents agonists like icilin or the natural stimulus of cold from activating the channel. This blockade of TRPM8 activation prevents the influx of cations and subsequent neuronal signaling, thereby inhibiting the sensation of cold.

The activation or inhibition of TRPM8 by these compounds initiates or blocks a cascade of downstream signaling events.

TRPM8_Signaling_Pathway cluster_agonists Agonist Action cluster_antagonists Antagonist Action Icilin Icilin TRPM8 TRPM8 Channel Icilin->TRPM8 Activates Cold Cold Stimulus Cold->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization PLC_activation PLC Activation Ca_influx->PLC_activation Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation PIP2_hydrolysis PIP₂ Hydrolysis PLC_activation->PIP2_hydrolysis Gene_Expression Altered Gene Expression PLC_activation->Gene_Expression

TRPM8 signaling pathway activation by agonists and inhibition by antagonists.

Experimental Protocols

Calcium Imaging Assay for Agonist (Icilin) and Antagonist (this compound) Activity

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 modulation in a cell-based assay, typically using a fluorescence plate reader.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Icilin stock solution (in DMSO).

  • This compound stock solution (in DMSO).

  • Positive control (e.g., ionomycin).

  • Negative control (e.g., vehicle - DMSO).

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • For antagonist testing, prepare serial dilutions of this compound in HBSS. After the dye loading incubation, wash the cells with HBSS and then add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • For agonist testing, prepare serial dilutions of icilin in HBSS.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with the appropriate filters for the chosen dye (e.g., excitation ~490 nm, emission ~525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for each well.

    • For antagonist testing, inject the icilin solution (at a concentration that elicits a submaximal response, e.g., EC80) into the wells already containing this compound.

    • For agonist testing, inject the icilin dilutions into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonist activity, plot ΔF against the concentration of icilin to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition (relative to the response with icilin alone) against the concentration of this compound to determine the IC50 value.

Workflow for the calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Currents

This protocol allows for the direct measurement of ion currents through TRPM8 channels in response to agonist and antagonist application.

Materials:

  • TRPM8-expressing cells (e.g., HEK293) cultured on glass coverslips.

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (bath) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.

  • Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH adjusted to 7.2.

  • Icilin and this compound stock solutions.

  • Perfusion system for solution exchange.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • For agonist effect: Perfuse the cell with a known concentration of icilin and record the resulting inward and outward currents.

    • For antagonist effect: After establishing a stable current with an agonist (e.g., icilin or menthol), co-perfuse with the agonist and varying concentrations of this compound to measure the inhibition of the current.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the compounds.

    • For agonist activity, construct a dose-response curve by plotting the current amplitude against the icilin concentration to determine the EC50.

    • For antagonist activity, construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration to determine the IC50.

Experimental_Workflow_Patch_Clamp A 1. Prepare TRPM8-expressing cells on coverslips B 2. Form giga-seal and achieve whole-cell configuration A->B C 3. Record baseline TRPM8 currents B->C D_ag 4a. Perfuse with Icilin (Agonist) C->D_ag D_ant 4b. Co-perfuse with agonist and this compound (Antagonist) C->D_ant E 5. Record changes in ion current D_ag->E D_ant->E F 6. Analyze current amplitudes to determine EC50 or IC50 E->F

Workflow for the whole-cell patch-clamp assay.

Conclusion

This compound and icilin represent two powerful and distinct tools for the study of the TRPM8 ion channel. This compound's potent and selective antagonism makes it an excellent probe for investigating the physiological and pathological roles of TRPM8 inhibition, with potential therapeutic applications in conditions characterized by cold hypersensitivity. Conversely, icilin's strong agonistic activity provides a robust method for activating the TRPM8 pathway to study the downstream consequences of channel opening and the sensation of cold. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments utilizing these two important TRPM8 modulators. The contrasting effects of this compound and icilin underscore the complex role of TRPM8 in sensory biology and highlight the potential for targeted pharmacological intervention in TRPM8-related disorders.

References

Confirming On-Target Effects of AMG9678 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro on-target effects of AMG9678, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The performance of this compound is compared with other relevant TRPM8 antagonists, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Comparative Efficacy of TRPM8 Antagonists

The following table summarizes the in vitro potency of this compound and other TRPM8 antagonists against agonist- and cold-induced activation of the rat TRPM8 channel. The data is derived from a key study by Gavva et al. (2012), providing a direct comparison of these compounds under uniform experimental conditions.

CompoundAgonistAssay TypeIC50 (nM)
This compound MentholIntracellular Calcium31.2
ColdIntracellular Calcium15.1
AMG0635MentholIntracellular Calcium47.3
ColdIntracellular Calcium21.7
AMG2850MentholIntracellular Calcium156
ColdIntracellular Calcium58.6
AMG8788MentholIntracellular Calcium89.1
ColdIntracellular Calcium39.8
Compound 496MentholIntracellular Calcium28.5
ColdIntracellular Calcium12.9

Data from Gavva NR, et al. Mol Pain. 2012;8:36.

Selectivity Profile of this compound

A critical aspect of a pharmacological tool is its selectivity for the intended target. The table below presents the selectivity profile of this compound and its analogs against other members of the TRP channel family. The data demonstrates that these compounds are highly selective for TRPM8.

CompoundTRPA1 IC50 (nM)TRPV1 IC50 (nM)TRPV3 IC50 (nM)TRPV4 IC50 (nM)
This compound >10,000>10,000>10,000>10,000
AMG0635>10,000>10,000>10,000>10,000
AMG2850>10,000>10,000>10,000>10,000
AMG8788>10,000>10,000>10,000>10,000
Compound 496>10,000>10,000>10,000>10,000

Data from Gavva NR, et al. Mol Pain. 2012;8:36.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for confirming on-target effects, the following diagrams have been generated.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_antagonist TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Cellular_Response Cellular Response Ca_ion->Cellular_Response This compound This compound This compound->TRPM8 Inhibits

Figure 1: TRPM8 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing rat TRPM8 Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Add_Compound Add this compound or alternative antagonist Plate_Cells->Add_Compound Add_Agonist Add TRPM8 agonist (Menthol or Cold Stimulus) Add_Compound->Add_Agonist Measure_Response Measure intracellular Ca²⁺ levels Add_Agonist->Measure_Response Calculate_IC50 Calculate IC50 values Measure_Response->Calculate_IC50 Compare_Potency Compare potency and selectivity Calculate_IC50->Compare_Potency

Figure 2: General Experimental Workflow for In Vitro Antagonist Screening.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize TRPM8 antagonists.

Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This assay is a common method to determine the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration.

  • Cell Culture and Plating:

    • HEK293 cells stably expressing rat TRPM8 are cultured in appropriate media.

    • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).

    • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 1 hour at 37°C.

  • Compound Incubation:

    • After dye loading, the cells are washed again to remove excess dye.

    • Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of a TRPM8 agonist.

    • A known concentration of a TRPM8 agonist (e.g., menthol) or a cold stimulus (achieved by adding chilled buffer) is added to the wells.

    • The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured over time.

  • Data Analysis:

    • The antagonist's effect is determined by the reduction in the agonist-induced fluorescence signal.

    • IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Aequorin Luminescence Assay

This assay provides an alternative method to measure intracellular calcium and is particularly useful for confirming that a compound is a true antagonist and not a partial agonist.

  • Cell Line:

    • A cell line co-expressing the rat TRPM8 channel and the photoprotein aequorin is used.

  • Coelenterazine Loading:

    • Cells are incubated with coelenterazine, the substrate for aequorin, for several hours to allow for its uptake and reconstitution of the functional photoprotein.

  • Compound Addition and Luminescence Measurement:

    • The cell suspension is placed in a luminometer.

    • The test compound (e.g., this compound) is added to the cells. To test for agonist activity, luminescence is measured immediately after compound addition. An increase in luminescence would indicate agonist or partial agonist activity.

    • To test for antagonist activity, a TRPM8 agonist is added after the incubation with the test compound, and the resulting luminescence is measured.

  • Data Analysis:

    • The absence of a luminescent signal upon addition of the test compound confirms it is not an agonist.

    • The inhibition of the agonist-induced luminescence is used to determine the antagonist potency (IC50).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Cell Preparation:

    • Cells expressing TRPM8 are plated on coverslips suitable for microscopy.

  • Recording Setup:

    • A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular solution.

    • A glass micropipette with a small tip opening (patch pipette) is filled with an intracellular solution and positioned onto a single cell.

  • Whole-Cell Configuration:

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is then ruptured by applying gentle suction, allowing for electrical access to the entire cell (whole-cell configuration).

  • Current Measurement:

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • A TRPM8 agonist (e.g., menthol) is applied to the cell, which activates the TRPM8 channels and elicits an inward current.

    • The antagonist (e.g., this compound) is then co-applied with the agonist, and the reduction in the current is measured.

  • Data Analysis:

    • The percentage of current inhibition is calculated for different concentrations of the antagonist.

    • IC50 values are determined from the concentration-response curve.

Conclusion

The data presented in this guide confirm that this compound is a potent and highly selective antagonist of the TRPM8 ion channel in vitro. The provided experimental protocols offer a foundation for researchers to independently verify these on-target effects and compare this compound with other available TRPM8 antagonists. The choice of an appropriate antagonist will depend on the specific requirements of the research, including desired potency, selectivity, and the experimental system being used.

Comparative Analysis of AMG9678: A Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transient receptor potential melastatin 8 (TRPM8) antagonist, AMG9678, alongside other relevant TRPM8 modulators. The information presented herein is intended to support research and development efforts by offering a concise overview of its cross-reactivity profile and the methodologies used for its characterization.

Introduction to TRPM8 and its Modulation

The TRPM8 ion channel is a crucial sensor for cold temperatures and a target for the development of therapeutics for conditions such as neuropathic pain and migraine. This compound has been identified as a potent and selective antagonist of TRPM8, with a reported IC50 of 31.2 nM.[1] Its selectivity is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects. This guide compares the cross-reactivity profile of this compound with two other TRPM8 antagonists: PF-05105679, another selective antagonist, and BCTC, a dual antagonist of TRPM8 and TRPV1.

Cross-Reactivity and Selectivity Profiles

The following table summarizes the available quantitative data on the inhibitory activity (IC50) of this compound and comparator molecules against TRPM8 and other relevant ion channels. A higher IC50 value indicates lower potency and, in the context of off-targets, suggests greater selectivity for the primary target.

Compound Primary Target IC50 (nM) Off-Target IC50 (nM) Selectivity (Fold)
This compound TRPM8 31.2 [1]TRPA1>30,000>960
TRPV1>30,000>960
TRPV4>30,000>960
PF-05105679 TRPM8 103 [2]TRPA1>10,000>100[3]
TRPV1>10,000>100
BCTC TRPM8 VariesTRPV136.0 - 37.0Dual Antagonist

Note: The cross-reactivity data for this compound against TRPA1, TRPV1, and TRPV4 is presented as greater than 30,000 nM, indicating a high degree of selectivity. The selectivity for PF-05105679 is reported to be greater than 100-fold over TRPA1 and TRPV1. BCTC is a known dual antagonist, and its potency against TRPV1 is provided.

Experimental Protocols

The characterization of TRPM8 antagonists typically involves two key experimental methodologies: intracellular calcium mobilization assays and whole-cell patch clamp electrophysiology. These techniques provide quantitative measures of a compound's potency and its effect on ion channel function.

Intracellular Calcium Mobilization Assay

This high-throughput screening method is used to determine the potency of a compound in blocking the activation of TRPM8.

Principle: Cells expressing the TRPM8 channel are loaded with a calcium-sensitive fluorescent dye. Activation of TRPM8 by an agonist (e.g., menthol or icilin) leads to an influx of calcium, causing an increase in fluorescence. An antagonist will inhibit this fluorescence increase in a dose-dependent manner.

Protocol Outline:

  • Cell Culture: HEK293 cells stably or transiently expressing the human TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated to allow dye uptake.

  • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a TRPM8 agonist (e.g., menthol) is added to stimulate calcium influx.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader before and after the addition of the agonist.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the fluorescence response against the concentration of the antagonist.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the effect of a compound on the ion currents flowing through the TRPM8 channel.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing TRPM8. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.

Protocol Outline:

  • Cell Preparation: TRPM8-expressing cells are plated on glass coverslips.

  • Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution.

  • Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a gigaseal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane and establish the whole-cell configuration.

  • Current Recording: The membrane potential is held at a set voltage, and baseline currents are recorded.

  • Compound and Agonist Application: The cell is perfused with an external solution containing the TRPM8 agonist (e.g., cold stimulation or menthol) in the presence and absence of the antagonist (e.g., this compound).

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPM8 signaling pathway and the general workflow for characterizing a TRPM8 antagonist.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Sensation Sensation of Cold AP->Sensation This compound This compound (Antagonist) This compound->TRPM8 Inhibition

Caption: TRPM8 Signaling Pathway and Inhibition by this compound.

Antagonist_Characterization_Workflow start Start cell_culture Cell Line Expressing TRPM8 start->cell_culture primary_screen Primary Screening (Calcium Mobilization Assay) cell_culture->primary_screen potency_determination IC50 Determination primary_screen->potency_determination secondary_assay Secondary Assay (Patch Clamp Electrophysiology) potency_determination->secondary_assay confirmation Confirmation of Antagonist Activity secondary_assay->confirmation selectivity_panel Selectivity Screening (Panel of Off-Targets) confirmation->selectivity_panel cross_reactivity_profile Cross-Reactivity Profile selectivity_panel->cross_reactivity_profile end End cross_reactivity_profile->end

Caption: Experimental Workflow for TRPM8 Antagonist Characterization.

References

Evaluating the Analgesic Efficacy of Novel Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that there is no publicly available information regarding a drug candidate specifically named AMG9678. Extensive searches of pharmaceutical pipelines and clinical trial registries did not yield any results for this compound. Therefore, a direct comparison of this compound with other analgesics, supported by experimental data, cannot be provided.

However, for researchers, scientists, and drug development professionals, a structured approach to evaluating and comparing a new analgesic candidate is crucial. This guide provides a template for such a comparison, using hypothetical data for a novel compound and real-world data for established and emerging analgesic classes. This framework is designed to be adapted for any new chemical entity being investigated for its pain-relieving properties.

Comparative Analysis of Analgesic Agents

A critical step in validating a new analgesic is to compare its performance against current standards of care and other investigational drugs. The following table provides a comparative summary of different analgesic classes. For the purpose of this guide, our hypothetical compound will be referred to as "Novel Compound X".

FeatureNovel Compound XOpioids (e.g., Morphine)NSAIDs (e.g., Ibuprofen)Anti-NGF Antibodies (e.g., Tanezumab)NaV1.7 Inhibitors
Mechanism of Action [Data Not Available]Agonist of μ-opioid receptors in the central nervous system.Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.Monoclonal antibody that binds to and inhibits Nerve Growth Factor (NGF).Blockade of the NaV1.7 voltage-gated sodium channel, which is crucial for pain signal transmission.
Primary Indication [Data Not Available]Moderate to severe acute and chronic pain.Mild to moderate pain and inflammation.Osteoarthritis pain, chronic low back pain (investigational).Acute and chronic pain, particularly neuropathic pain (investigational).
Efficacy [Data Not Available]High efficacy for a broad range of pain types.Effective for inflammatory and musculoskeletal pain.Demonstrated efficacy in reducing chronic pain scores.Genetically validated target for pain; clinical trial results have been variable.
Common Side Effects [Data Not Available]Respiratory depression, sedation, constipation, nausea, addiction, and tolerance.Gastrointestinal bleeding, ulcers, kidney damage, and cardiovascular risks.Rapidly progressing osteoarthritis, paresthesia, and joint pain.Generally well-tolerated; potential for off-target effects depending on selectivity.
Development Status [Data Not Available]Widely available as prescription medications.Available over-the-counter and by prescription.Limited approval due to safety concerns.Several candidates in clinical development.

Experimental Protocols for Analgesic Validation

Detailed and reproducible experimental protocols are the cornerstone of preclinical and clinical drug development. Below is a sample methodology for a key experiment used to assess the analgesic effects of a novel compound in a model of inflammatory pain.

Experiment: Evaluation of Analgesic Efficacy in a Rodent Model of Inflammatory Pain

Objective: To determine the dose-dependent analgesic effect of "Novel Compound X" compared to a vehicle control and a positive control (e.g., morphine or an NSAID) in a rat model of persistent inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.

  • Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the left hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: 24 hours post-CFA injection, animals are randomly assigned to treatment groups:

    • Vehicle control (e.g., saline or DMSO solution)

    • "Novel Compound X" (e.g., 1, 3, 10 mg/kg, administered orally or intraperitoneally)

    • Positive control (e.g., Morphine, 5 mg/kg, subcutaneous)

  • Behavioral Testing: Mechanical allodynia is assessed at 1, 2, 4, and 6 hours post-drug administration. The paw withdrawal threshold is determined using calibrated von Frey filaments applied to the inflamed paw. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The data are expressed as the mean paw withdrawal threshold (in grams) ± SEM for each treatment group over time. Statistical analysis is performed using a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle control. A p-value of <0.05 is considered statistically significant.

Visualizing Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental processes. The following are examples of diagrams that would be used in a comparison guide for a novel analgesic.

G cluster_0 Nociceptive Signaling Pathway cluster_1 Drug Intervention Points injury Tissue Injury prostaglandins Prostaglandins injury->prostaglandins nerve_ending Nociceptor Activation prostaglandins->nerve_ending spinal_cord Spinal Cord Transmission nerve_ending->spinal_cord brain Pain Perception in Brain spinal_cord->brain nsaids NSAIDs nsaids->prostaglandins opioids Opioids opioids->spinal_cord opioids->brain local_anesthetics Local Anesthetics (e.g., NaV1.7 Blockers) local_anesthetics->nerve_ending

Caption: Simplified nociceptive signaling pathway and points of intervention for different analgesic classes.

G start Select Animal Model (e.g., Neuropathic, Inflammatory) baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) start->baseline induction Induce Pain State (e.g., CFA injection, Nerve Ligation) baseline->induction randomization Randomize Animals into Treatment Groups induction->randomization treatment Administer Vehicle, Positive Control, or Novel Compound randomization->treatment post_treatment_testing Post-Treatment Behavioral Testing at Multiple Time Points treatment->post_treatment_testing data_analysis Data Collection and Statistical Analysis post_treatment_testing->data_analysis results Evaluate Efficacy and Determine Dose-Response data_analysis->results

Caption: Standard workflow for preclinical evaluation of a novel analgesic compound.

Comparative Analysis of Smoothened Inhibitors: A Guide to Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of Vismodegib and other Smoothened (SMO) inhibitors targeting the Hedgehog signaling pathway. It includes a detailed protocol for a competitive binding affinity assay and supporting experimental data to facilitate informed decisions in drug discovery and development.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of this pathway. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hedgehog binding to PTCH, this inhibition is relieved, leading to the activation of SMO and downstream signaling, culminating in the activation of GLI transcription factors and target gene expression.[1] Consequently, SMO has emerged as a critical therapeutic target for cancers driven by aberrant Hh pathway activation.

Comparative Binding Affinity of Smoothened Inhibitors

The binding affinity of an inhibitor to its target is a critical determinant of its potency and potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for Vismodegib and a selection of alternative SMO inhibitors.

CompoundTargetAssay TypeIC50 (nM)
Vismodegib (GDC-0449) Smoothened (SMO)Cell-free Hedgehog pathway assay3
Sonidegib (LDE225) Smoothened (SMO)Cell-based reporter assay1.3 (mouse), 2.5 (human)
Cyclopamine Smoothened (SMO)Cell-based assay46
SANT-1 Smoothened (SMO)Cell-based assay20
GANT61 GLI1/2 (downstream of SMO)Cell-based reporter assay5000

Experimental Protocol: Competitive Binding Affinity Assay for Smoothened Inhibitors

This protocol describes a competitive binding assay using a fluorescently labeled ligand, BODIPY-cyclopamine, to determine the binding affinity of unlabeled inhibitors, such as Vismodegib, to the Smoothened receptor. This method is based on the principle of fluorescence polarization (FP). In an FP assay, a small fluorescent molecule (tracer) in solution, when excited with polarized light, emits depolarized light due to its rapid tumbling. When the tracer binds to a much larger molecule, like a receptor, its rotation slows, and the emitted light remains polarized. In a competitive assay format, an unlabeled compound competes with the fluorescent tracer for binding to the receptor, causing a decrease in the fluorescence polarization signal that is proportional to the unlabeled compound's affinity and concentration.

Materials and Reagents
  • HEK293 cells overexpressing human Smoothened (SMO)

  • Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • BODIPY-cyclopamine (fluorescent tracer)

  • Vismodegib and other test inhibitors

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Experimental Procedure
  • Preparation of SMO-expressing Cell Membranes:

    • Culture HEK293 cells expressing human SMO to a high density.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the total protein concentration.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the unlabeled inhibitor (e.g., Vismodegib) in assay buffer.

    • In a 384-well microplate, add a fixed concentration of SMO-containing cell membranes.

    • Add the serially diluted unlabeled inhibitor to the wells.

    • Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.

    • Include control wells containing:

      • Tracer only (for minimum polarization)

      • Tracer and SMO membranes (for maximum polarization)

      • Buffer only (for background fluorescence)

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader. Excitation and emission wavelengths should be appropriate for the BODIPY fluorophore (typically around 485 nm for excitation and 520 nm for emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values as a function of the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (Kd) of the fluorescent tracer.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the biological context and the experimental design, the following diagrams illustrate the Hedgehog signaling pathway and the workflow of the competitive binding affinity assay.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) Patched (PTCH) Patched (PTCH) Hedgehog (Hh)->Patched (PTCH) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI-A GLI Activator SUFU->GLI-A releases GLI-R GLI Repressor GLI->GLI-R processed to Target Genes Target Genes GLI-R->Target Genes represses GLI-A->Target Genes activates

Caption: The Hedgehog Signaling Pathway.

Binding_Assay_Workflow prep Prepare SMO Membranes plate Plate Membranes, Inhibitor, and BODIPY-cyclopamine prep->plate dilute Serially Dilute Inhibitor dilute->plate incubate Incubate to Equilibrium plate->incubate read Measure Fluorescence Polarization incubate->read analyze Analyze Data (IC50) read->analyze

Caption: Competitive Binding Assay Workflow.

References

A Comparative Guide to the Functional Selectivity of Oliceridine (TRV130)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional selectivity of Oliceridine (TRV130) and the conventional opioid, morphine. The information presented is supported by experimental data to aid in the understanding of biased agonism at the μ-opioid receptor (MOR).

Introduction to Functional Selectivity

G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, are key drug targets. Traditionally, ligands for these receptors were classified as agonists or antagonists. However, the concept of functional selectivity , or biased agonism , has emerged, revealing that ligands can preferentially activate one intracellular signaling pathway over another.[1] For the μ-opioid receptor, activation of the G protein pathway is associated with analgesia, while the β-arrestin pathway is linked to adverse effects like respiratory depression and constipation.[2][3]

Oliceridine (TRV130) is a novel MOR agonist designed to be G protein-biased, aiming to provide potent analgesia with a wider therapeutic window and fewer side effects compared to conventional opioids like morphine.[4][5]

Comparative In Vitro Functional Selectivity

The functional selectivity of Oliceridine and morphine has been characterized in vitro by assessing their ability to activate G protein signaling and recruit β-arrestin. The following tables summarize the quantitative data from key studies.

G Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, which is a direct measure of G protein engagement.

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Cell System
Oliceridine (TRV130) 98 ± 1983 ± 2HEK293 cells expressing human MOR
Morphine 31 ± 564 ± 2HEK293 cells expressing human MOR
Data sourced from DeWire et al., 2013.
β-Arrestin 2 Recruitment (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor.

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Cell System
Oliceridine (TRV130) 2500 ± 50029 ± 4U2OS cells expressing human MOR
Morphine 200 ± 3066 ± 3U2OS cells expressing human MOR
Data sourced from DeWire et al., 2013.

Comparative Clinical Performance

Clinical studies have compared the analgesic efficacy and safety profile of Oliceridine and morphine in patients with moderate to severe acute pain.

FeatureOliceridine (TRV130)Morphine
Analgesic Efficacy Comparable or greater analgesia than morphine.Standard of care for moderate to severe pain.
Onset of Action Faster onset of meaningful pain relief.Slower onset compared to Oliceridine.
Respiratory Depression Less reduction in respiratory drive at equianalgesic doses.Dose-dependent respiratory depression is a major limiting side effect.
Gastrointestinal Side Effects Lower incidence of nausea and vomiting.High incidence of nausea and vomiting.
Data from randomized controlled trials.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathways of the μ-opioid receptor and the workflows for the key experiments cited.

μ-Opioid Receptor Signaling Pathways

cluster_0 Ligand Binding cluster_1 Intracellular Signaling cluster_2 Cellular Response Oliceridine Oliceridine MOR μ-Opioid Receptor Oliceridine->MOR Biased Agonist G_Protein G Protein Activation Oliceridine->G_Protein Strongly Promotes Beta_Arrestin β-Arrestin Recruitment Oliceridine->Beta_Arrestin Weakly Promotes Morphine Morphine Morphine->MOR Unbiased Agonist Morphine->G_Protein Morphine->Beta_Arrestin MOR->G_Protein MOR->Beta_Arrestin Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Side_Effects Side Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects

Caption: Signaling pathways of biased (Oliceridine) vs. unbiased (Morphine) MOR agonists.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

start Start prep Prepare Cell Membranes (Expressing MOR) start->prep incubate Incubate Membranes with Ligand (Oliceridine or Morphine) and GDP prep->incubate add_gtp Add [³⁵S]GTPγS to Initiate Reaction incubate->add_gtp incubate2 Incubate at 30°C add_gtp->incubate2 filter Terminate Reaction by Rapid Filtration incubate2->filter wash Wash to Remove Unbound [³⁵S]GTPγS filter->wash measure Measure Bound Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (EC₅₀ and Eₘₐₓ Determination) measure->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay to measure G protein activation.

Experimental Workflow: PathHunter® β-Arrestin Recruitment Assay

start Start plate_cells Plate PathHunter® Cells (Expressing MOR-ProLink and β-Arrestin-EA) start->plate_cells incubate_cells Incubate Overnight plate_cells->incubate_cells add_ligand Add Ligand (Oliceridine or Morphine) incubate_cells->add_ligand incubate_ligand Incubate for 90 minutes at 37°C add_ligand->incubate_ligand add_reagents Add PathHunter® Detection Reagents incubate_ligand->add_reagents incubate_reagents Incubate at Room Temperature add_reagents->incubate_reagents measure Measure Chemiluminescence incubate_reagents->measure analyze Data Analysis (EC₅₀ and Eₘₐₓ Determination) measure->analyze end End analyze->end

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol

This protocol is a generalized procedure for measuring agonist-stimulated [³⁵S]GTPγS binding to membranes from cells expressing the μ-opioid receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human μ-opioid receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.

  • Assay Procedure:

    • Thaw membrane aliquots on ice.

    • Prepare serial dilutions of the test compounds (Oliceridine, Morphine) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).

    • In a 96-well plate, add assay buffer, GDP (final concentration 30 μM), and the diluted test compounds.

    • Add the membrane suspension (10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

PathHunter® β-Arrestin Recruitment Assay Protocol

This protocol is based on the DiscoverX PathHunter® assay, a widely used method for measuring β-arrestin recruitment.

  • Cell Plating (Day 1):

    • Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged μ-opioid receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

    • Resuspend cells in the provided cell plating reagent to the recommended density (e.g., 250,000 cells/mL for a 384-well plate).

    • Dispense the cell suspension into a 384-well white, clear-bottom tissue culture-treated microplate (e.g., 20 μL/well for 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Agonist Addition (Day 2):

    • Prepare serial dilutions of the test compounds (Oliceridine, Morphine) in the appropriate cell plating reagent.

    • Add a small volume of the diluted compounds to the corresponding wells of the cell plate (e.g., 5 µL).

    • Incubate the plate for 90 minutes at 37°C.

  • Detection (Day 2):

    • Prepare the PathHunter® Detection Reagent solution according to the manufacturer's instructions (mixing Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).

    • Add the detection reagent solution to each well (e.g., 12.5 µL).

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the chemiluminescent signal using a standard plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., a full agonist like DAMGO) and a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

A Comparative Analysis of the Potency of TRPM8 Antagonists AMG9678 and AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two selective antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, AMG9678 and AMG2850. The information presented is collated from preclinical studies and is intended to assist researchers in the fields of pain, inflammation, and oncology in their evaluation of these compounds for further investigation.

Quantitative Potency Comparison

The in vitro potency of this compound and AMG2850 has been evaluated against rat TRPM8 (rTRPM8) activated by both the cooling agent menthol and by cold temperatures. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundAgonistIC50 (nM)
This compound Menthol25 ± 4
Cold7.3 ± 1.5
AMG2850 Menthol150 ± 22
Cold41 ± 8[1]

Based on this data, This compound demonstrates significantly higher potency than AMG2850 in inhibiting both menthol- and cold-induced activation of rTRPM8 channels in vitro. Notably, both compounds are more potent at blocking cold activation compared to menthol activation[2].

Experimental Protocols

In Vitro Potency Assessment: Intracellular Calcium Assay

The potency of this compound and AMG2850 was determined using an intracellular calcium assay in cells stably expressing rat TRPM8. This method measures the ability of the antagonist to block the influx of calcium following channel activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the rTRPM8 gene are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution at 37°C for a specified time (typically 30-60 minutes).

  • Compound Incubation: After dye loading, the cells are washed to remove excess dye. The antagonist compounds (this compound or AMG2850) at varying concentrations are then added to the wells and incubated for a short period (e.g., 2.5 minutes) prior to agonist addition[1].

  • Agonist Addition and Signal Detection:

    • Chemical Agonist (Menthol or Icilin): A stock solution of the agonist is added to the wells to achieve a final concentration known to elicit a robust response (e.g., 20 µM menthol or 1 µM icilin)[1].

    • Cold Activation: The assay plate is rapidly cooled to a temperature known to activate TRPM8 (e.g., 12°C or 15°C)[1].

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured immediately after agonist addition or temperature change using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the antagonist concentration, and the IC50 value is calculated using a sigmoidal dose-response curve fit.

In Vivo Pharmacodynamic Assessment: Icilin-Induced Wet-Dog Shake (WDS) Model

The in vivo target engagement and functional antagonism of TRPM8 by these compounds can be assessed using the icilin-induced wet-dog shake (WDS) model in rats. Icilin is a potent TRPM8 agonist that induces a characteristic and quantifiable shaking behavior.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: Animals are pre-treated with the TRPM8 antagonist (e.g., AMG2850) or vehicle via oral gavage (p.o.) at specified doses (e.g., up to 10 mg/kg).

  • Icilin Challenge: After a defined pre-treatment time, rats are administered a dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the WDS behavior.

  • Behavioral Observation: Immediately following icilin injection, the animals are placed in an observation chamber, and the number of wet-dog shakes is counted for a specific period (e.g., 30 minutes).

  • Data Analysis: The number of wet-dog shakes in the antagonist-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibition of the TRPM8-mediated behavior.

Visualizing the Mechanisms

TRPM8 Signaling Pathway

TRPM8 is a non-selective cation channel. Upon activation by cold temperatures or chemical agonists like menthol and icilin, it allows the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system, resulting in the sensation of cold.

TRPM8_Signaling_Pathway cluster_activation Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cluster_sensation Physiological Sensation Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Sensation of Cold Action_Potential->Sensation

Caption: TRPM8 activation by cold or chemical agonists leads to cation influx and the sensation of cold.

Experimental Workflow: In Vivo WDS Model

The workflow for the icilin-induced wet-dog shake model is a sequential process designed to assess the in vivo efficacy of TRPM8 antagonists.

WDS_Workflow Acclimation 1. Animal Acclimation Antagonist_Admin 2. Antagonist Administration (e.g., this compound or AMG2850) Acclimation->Antagonist_Admin Icilin_Challenge 3. Icilin Injection (TRPM8 Agonist) Antagonist_Admin->Icilin_Challenge Observation 4. Behavioral Observation (Count Wet-Dog Shakes) Icilin_Challenge->Observation Analysis 5. Data Analysis (Compare to Vehicle) Observation->Analysis

Caption: Workflow for the icilin-induced wet-dog shake (WDS) in vivo pharmacodynamic model.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG9678 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists utilizing AMG9678, a selective and potent TRPM8 antagonist, understanding the correct disposal procedures is paramount to ensuring a safe work environment and compliance with regulatory standards.[1][2] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, established guidelines for the disposal of laboratory chemical waste provide a clear framework for its responsible management.

General Principles for Chemical Waste Disposal

The disposal of any chemical, including this compound, should always be in accordance with local, regional, national, and international regulations.[3] In a laboratory setting, this typically involves treating the substance as hazardous waste unless explicitly determined otherwise. The following procedures, derived from general laboratory safety protocols, should be applied.

Waste Identification and Segregation:

Before disposal, it is essential to determine if the waste is hazardous.[4] Given that this compound is a bioactive small molecule, it should be handled as a hazardous chemical waste. Proper segregation is crucial to prevent accidental chemical reactions.[5] Waste containing this compound should not be mixed with incompatible materials.

Personal Protective Equipment (PPE):

When handling this compound waste, researchers should always wear appropriate personal protective equipment, including gloves, lab coats, and safety glasses, to minimize exposure.

Container Management:

All chemical waste must be collected in appropriate, clearly labeled containers. The containers should be in good condition, compatible with the chemical, and kept securely closed except when adding waste. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

Step-by-Step Disposal Protocol for this compound

The following table outlines a general, step-by-step protocol for the proper disposal of this compound from a research laboratory.

StepProcedureKey Considerations
1. Waste Collection Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., solutions containing this compound) in separate, designated hazardous waste containers.Do not mix solid and liquid waste in the same container. Ensure containers are chemically compatible with this compound and any solvents used.
2. Labeling Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound") and any other components of the waste mixture.Unambiguous labeling is critical for safe handling and disposal by environmental health and safety (EH&S) personnel.
3. Storage Store the sealed waste containers in a designated, secure area within the laboratory, away from general lab traffic and incompatible chemicals.Storage areas should have secondary containment to mitigate spills. Do not store waste containers in fume hoods or on benchtops for extended periods.
4. Scheduling Pickup Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.Do not attempt to dispose of chemical waste down the drain or in the regular trash.
5. Empty Containers Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can typically be disposed of as regular lab glass or plastic waste, but confirm this with your institutional guidelines.The choice of solvent for rinsing should be appropriate for dissolving this compound and compatible with your liquid waste stream.

Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized as a straightforward decision-making process.

cluster_0 This compound Disposal Workflow A Generate this compound Waste B Is Waste Liquid or Solid? A->B C Collect in Labeled Liquid Waste Container B->C Liquid D Collect in Labeled Solid Waste Container B->D Solid E Store in Designated Hazardous Waste Area C->E D->E F Contact EH&S for Pickup E->F G Properly Disposed F->G

A flowchart illustrating the disposal process for this compound waste.

By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific waste management policies and your EH&S department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.